Claturafenib
説明
Claturafenib is an orally bioavailable class 1 and 2 inhibitor of the serine/threonine-protein kinase B-raf (BRAF) protein, with potential antineoplastic activity. Upon oral administration, this compound selectively binds to and inhibits the activity of class 1 and 2 BRAF alterations. This inhibits the proliferation of tumor cells which express these BRAF alterations. BRAF, a member of the raf family of serine/threonine protein kinases, plays a role in the regulation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) signaling pathways, which may be constitutively activated due to BRAF gene mutations. Mutated forms and fusions of BRAF are associated with a number of neoplastic diseases.
特性
CAS番号 |
2754408-94-9 |
|---|---|
分子式 |
C18H15Cl2F2N5O3S |
分子量 |
490.3 g/mol |
IUPAC名 |
N-[2-chloro-3-[(5-chloro-3-methyl-4-oxoquinazolin-6-yl)amino]-4-fluorophenyl]-3-fluoroazetidine-1-sulfonamide |
InChI |
InChI=1S/C18H15Cl2F2N5O3S/c1-26-8-23-11-4-5-12(15(19)14(11)18(26)28)24-17-10(22)2-3-13(16(17)20)25-31(29,30)27-6-9(21)7-27/h2-5,8-9,24-25H,6-7H2,1H3 |
InChIキー |
SHENFUUACGRLOZ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Pan-mutant BRAF inhibitor Claturafenib preclinical data
An In-depth Technical Guide to the Preclinical Data of Claturafenib, a Pan-Mutant BRAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (formerly PF-07799933 or ARRY-440) is a novel, orally active, and brain-penetrant pan-mutant BRAF inhibitor.[1][2] It has demonstrated significant preclinical antitumor activity against a broad range of BRAF mutations, including both V600 and non-V600 variants, which are implicated in various cancers.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols used to generate these findings.
Core Preclinical Data
In Vitro Efficacy: Inhibition of pERK
This compound has been shown to be a potent inhibitor of the MAPK pathway, as measured by the inhibition of phosphorylated ERK (pERK). Its activity spans across different classes of BRAF mutations, demonstrating its "pan-mutant" inhibitory profile.
Table 1: this compound IC50 Values for pERK Inhibition in Various BRAF Mutant Cell Lines
| BRAF Mutation Class | IC50 Range (nM) | Specific Cell Line Examples |
| Class I (V600 monomers) | 0.7 - 7 | HT29 (1.6 nM) |
| Class II (dimers) | 10 - 14 | - |
| Class III (dimers) | 0.8 - 7.8 | - |
| Indel mutants | 113 - 179 | - |
| Acquired Resistance (BRAF p61 splice variant) | 59 | - |
| Acquired Resistance (NRAS Q61K) | 16 | - |
| BRAF Wild-Type | ≥9,800 | - |
Data sourced from multiple preclinical studies.[1][2][4]
In Vivo Efficacy: Xenograft Models
This compound has demonstrated significant tumor growth inhibition and regression in various patient-derived xenograft (PDX) and cell line-derived xenograft models.
Table 2: In Vivo Efficacy of this compound in Murine Xenograft Models
| Model | Cancer Type | BRAF Mutation | Dosing Regimen | Outcome |
| CTG-1441 PDX | Not Specified | Not Specified | 30 mg/kg, p.o., once daily | Tumor Regression |
| CTG-0362 PDX | Not Specified | Not Specified | 30 mg/kg, p.o., once daily | Tumor Regression |
| BxPC-3 | Pancreatic Cancer | Not Specified | 30 mg/kg, p.o., once daily | Tumor Regression |
| MEL21514 PDX | Melanoma | BRAFV600E + p61 splice variant | Not Specified | Antitumor Activity |
Data from in vivo studies in female Foxn1nu mice.[1][5]
Mechanism of Action
This compound is an orthosteric and selective inhibitor that targets the BRAF kinase.[2] A key aspect of its mechanism is the ability to disrupt mutant BRAF dimers, a common mechanism of resistance to first-generation BRAF inhibitors.[5][6] Importantly, this compound spares the signaling in BRAF wild-type cells, which is anticipated to result in a more favorable safety profile by avoiding the paradoxical activation of the MAPK pathway seen with some other BRAF inhibitors.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 3. This compound | PF-07799933 | selective BRAF inhibitor | TargetMol [targetmol.com]
- 4. invivochem.net [invivochem.net]
- 5. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF-07799933 (this compound) - Chemietek [chemietek.com]
Claturafenib: A Pan-Mutant BRAF Inhibitor Overcoming Resistance in BRAF-Mutant Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of activating mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has revolutionized the treatment of various cancers, particularly melanoma. However, the efficacy of first-generation BRAF inhibitors is largely limited to Class I (V600) mutations and is often hampered by the development of resistance. Claturafenib (formerly PF-07799933/ARRY-440) is a next-generation, orally active, pan-mutant BRAF inhibitor designed to address these limitations. This technical guide provides a comprehensive overview of this compound's mechanism of action, its efficacy against BRAF Class I, II, and III mutations, and detailed experimental protocols relevant to its preclinical evaluation.
Introduction to BRAF Mutations and Signaling Paradigms
BRAF is a serine/threonine protein kinase that plays a crucial role in the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] Oncogenic mutations in the BRAF gene lead to constitutive activation of this pathway, driving tumorigenesis.[3] These mutations are broadly categorized into three functional classes based on their mechanism of kinase activation and dependence on RAS signaling.[3][4][5]
-
Class I BRAF Mutations (V600 mutants): These mutations, most commonly V600E, result in a constitutively active monomeric BRAF protein that signals independently of upstream RAS activation.[3][4][6] This class exhibits high kinase activity.[4]
-
Class II BRAF Mutations (Non-V600 mutants): These mutants have intermediate to strong kinase activity and signal as RAS-independent, constitutively active dimers (homodimers or heterodimers with other RAF isoforms).[3][4][6][7]
-
Class III BRAF Mutations (Non-V600 mutants): This class consists of mutants with impaired or "kinase-dead" activity.[3][4][8] They function by forming heterodimers with CRAF, and their signaling is dependent on upstream RAS activation.[3][4][6]
The distinct signaling mechanisms of these BRAF mutation classes necessitate different therapeutic strategies. First-generation BRAF inhibitors are effective against Class I monomers but can paradoxically activate the MAPK pathway in the context of RAF dimers, limiting their efficacy against Class II and III mutations and contributing to resistance.[2][9]
This compound: A Pan-Mutant BRAF Inhibitor
This compound is a potent, selective, and brain-penetrant pan-mutant BRAF inhibitor.[10][11][12] Its mechanism of action is designed to overcome the limitations of earlier inhibitors by effectively targeting both BRAF monomers and dimers. This compound disrupts BRAF-containing dimers, including those involving V600 and non-V600 BRAF mutants, thereby inhibiting downstream signaling via the MAPK pathway.[11] A key feature of this compound is its ability to inhibit signaling in cells with BRAF mutations that function as dimers, a common mechanism of both intrinsic and acquired resistance to first-generation BRAF inhibitors.[11]
In Vitro Efficacy of this compound
This compound has demonstrated broad and potent inhibition of phosphorylated ERK (pERK), a key downstream effector in the MAPK pathway, across cell lines harboring all three classes of BRAF mutations. The half-maximal inhibitory concentrations (IC50) highlight its comprehensive activity.
| BRAF Mutation Class | Mutant Type | pERK Inhibition IC50 (nM) |
| Class I | V600 Mutants | 0.7 - 7 |
| Class II | Non-V600 Dimers | 10 - 14 |
| Class III | Non-V600 Heterodimers | 0.8 - 7.8 |
| Other | Indels | 113 - 179 |
| Acquired BRAF p61 Splice Variant | 59 | |
| Acquired NRASQ61K | 16 | |
| Table 1: Preclinical activity of this compound against pERK levels in cell lines with various BRAF mutations.[10][11] |
Signaling Pathways and this compound's Mechanism of Action
The differential signaling mechanisms of BRAF mutation classes are critical to understanding this compound's broad efficacy.
This compound's ability to inhibit both monomeric and dimeric forms of BRAF allows it to effectively block the MAPK pathway regardless of the mutation class.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments typically used in the preclinical evaluation of BRAF inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines harboring different BRAF mutations.
Materials:
-
BRAF-mutant cancer cell lines (e.g., A375 for Class I, SK-MEL-2 for Class II, HT-29 for Class III)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[14]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[15][16]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).[17]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[17]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14][18]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[13][18]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 620-630 nm can be used to reduce background.[13][18]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of pERK Inhibition
This protocol is used to quantify the inhibition of ERK phosphorylation in BRAF-mutant cells following treatment with this compound.
Materials:
-
BRAF-mutant cancer cell lines
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-6 hours).[19][20]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to pre-chilled microcentrifuge tubes.[19]
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to new tubes.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19][20]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[21]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[19]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.[20][22]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detect the signal using an ECL substrate and an imaging system.[22]
-
-
Re-probing: Strip the membrane and re-probe with antibodies for total ERK and the loading control to ensure equal protein loading.[21]
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pERK signal to the total ERK signal for each sample.[22]
In Vivo Xenograft Studies
This protocol outlines the use of patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models to evaluate the anti-tumor activity of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
BRAF-mutant cancer cells or patient-derived tumor fragments
-
Matrigel (optional, for cell line injections)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia and surgical tools (for PDX implantation)
Procedure:
-
Animal Acclimatization: House mice in a pathogen-free environment and allow them to acclimatize for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation:
-
CDX Model: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100-200 µL) into the flank of each mouse.[23]
-
PDX Model: Anesthetize the mice. Surgically implant a small fragment (approx. 2x2 mm) of a patient's tumor subcutaneously into the flank.[24][25]
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[23]
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control to the respective groups via oral gavage, typically once daily.[10]
-
Efficacy Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study may be concluded when tumors in the control group reach a specified maximum size, or after a fixed duration of treatment.
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the anti-tumor efficacy between the this compound-treated and control groups.
Conclusion
This compound represents a significant advancement in the targeted therapy of BRAF-mutant cancers. Its ability to inhibit both monomeric and dimeric forms of the BRAF oncoprotein allows it to overcome the primary resistance mechanisms that limit the efficacy of first-generation inhibitors. The comprehensive preclinical data, supported by robust in vitro and in vivo experimental models, demonstrate its potent and broad activity against Class I, II, and III BRAF mutations. This positions this compound as a promising therapeutic agent with the potential to improve outcomes for a wider population of patients with BRAF-driven malignancies. The detailed protocols provided in this guide serve as a foundational resource for researchers in the continued investigation and development of next-generation targeted cancer therapies.
References
- 1. BRAF gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BRAF class 2: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 8. BRAF class 3: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 9. Path Forward for RAF Therapies: Inhibition of Monomers and Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: A Melanoma Patient-Derived Xenograft Model [jove.com]
In Vitro Characterization of Claturafenib (ARRY-440): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Claturafenib (ARRY-440), also known as PF-07799933, is a potent and selective, orally bioavailable, brain-penetrant inhibitor of pan-mutant B-Raf (BRAF) kinase.[1][2][3][4] Dysregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, frequently driven by mutations in the BRAF gene, is a key factor in the pathogenesis of numerous human cancers.[1] this compound has demonstrated significant antitumor activity in preclinical models of both BRAF V600 and non-V600 mutant cancers.[4][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and cellular activity, target engagement, and mechanism of action. The information presented herein is intended to support further research and development of this promising therapeutic agent.
Biochemical Activity
Kinase Inhibition Profile
This compound is a potent inhibitor of BRAF kinase activity. While specific biochemical IC50 values against purified BRAF kinases are not extensively detailed in the public domain, its cellular activity profile indicates potent inhibition of the BRAF signaling cascade.
Cellular Activity
Inhibition of pERK in BRAF-Mutant Cell Lines
This compound demonstrates broad and potent inhibition of phosphorylated ERK (pERK), a downstream effector in the MAPK pathway, across a diverse panel of cancer cell lines harboring various classes of BRAF mutations.[2][6] The half-maximal inhibitory concentrations (IC50) for pERK inhibition are summarized in the table below.
| BRAF Mutant Class | Cell Line | IC50 (nM) for pERK Inhibition |
| Class I (V600 Monomers) | HT29 | 1.6[4][6] |
| A375 | 0.7 - 7[2] | |
| Class II (Active Dimers) | Various | 10 - 14[2][6] |
| Class III (Impaired Kinase, Active Dimers) | Various | 0.8 - 7.8[2][6] |
| Indels | Various | 113 - 179[2][6] |
| Acquired Resistance (BRAF p61 Splice Variant) | Various | 59[2][6] |
| Acquired Resistance (NRASQ61K) | Various | 16[2][6] |
| BRAF Wild-Type | Various | ≥9800[2] |
Table 1: Cellular pERK Inhibition by this compound in BRAF-Mutant Cell Lines.
Mechanism of Action
This compound is an orthosteric inhibitor that disrupts the formation of BRAF-containing dimers, a key mechanism of resistance to first-generation BRAF inhibitors.[1] This disruption spares wild-type ERK signaling, potentially leading to a wider therapeutic window.[2]
Signaling Pathway Inhibition
BRAF Dimer Disruption
Experimental Protocols
Biochemical BRAF Kinase Assay (Synthesized Protocol)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified BRAF kinase.
Materials:
-
Recombinant human BRAF (V600E or other mutants)
-
Kinase substrate (e.g., MEK1)
-
ATP
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]
-
This compound serial dilutions
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the BRAF kinase, MEK1 substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cellular pERK Inhibition Assay (Western Blot)
This protocol details the measurement of pERK levels in BRAF-mutant cells treated with this compound.
Materials:
-
BRAF-mutant cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate BRAF-mutant cells in 6-well plates and allow them to adhere.
-
Treat the cells with a range of this compound concentrations for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Calculate the percentage of pERK inhibition and determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay - Synthesized Protocol)
This protocol provides a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound serial dilutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a desired period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).[8]
Conclusion
The in vitro data for this compound (ARRY-440) demonstrate its potent and broad-spectrum activity against a range of clinically relevant BRAF mutations. Its mechanism of action, involving the disruption of BRAF dimers, offers a promising strategy to overcome resistance to earlier-generation BRAF inhibitors. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound.
References
- 1. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-07799933 (this compound, ARRY-440) | mutant BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. targetmol.com [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
The Impact of Claturafenib on the MAPK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often driven by mutations in the BRAF gene, is a key oncogenic driver in a variety of solid tumors. Claturafenib (PF-07799933), a potent and selective pan-mutant BRAF inhibitor, has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the MAPK pathway, and detailed protocols for relevant preclinical evaluation.
Mechanism of Action
This compound is an orally active, ATP-competitive small-molecule inhibitor that targets BRAF, a serine/threonine protein kinase. Unlike first-generation BRAF inhibitors that are primarily effective against BRAF V600 monomers, this compound is a next-generation inhibitor designed to address key resistance mechanisms. It is a pan-mutant BRAF inhibitor, effectively targeting Class I (V600 mutations), Class II (dimeric mutations), and Class III (loss-of-function mutations) BRAF alterations[1].
A key feature of this compound is its ability to disrupt BRAF-containing dimers, including both homodimers and heterodimers with CRAF, while sparing the formation of CRAF homodimers and ARAF-containing dimers[2]. This selectivity is crucial for minimizing the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a common liability of earlier BRAF inhibitors that can lead to secondary malignancies[3]. Furthermore, this compound is brain-penetrant, addressing a critical need for therapies that can treat or prevent brain metastases[1][2].
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the in vitro inhibitory activity of this compound against phosphorylated ERK (pERK), a downstream effector in the MAPK pathway, in various BRAF-mutant cancer cell lines.
Table 1: this compound IC50 Values for pERK Inhibition in BRAF-Mutant Cell Lines
| BRAF Mutation Class | Cell Line | Specific Mutation | This compound IC50 (nM) |
| Class I | HT29 | V600E | 1.6[4][5] |
| Class I | Various | V600E/K | 0.7 - 7[4] |
| Class II | Various | e.g., G469A, K601E | 10 - 14[4] |
| Class III | Various | e.g., D594N | 0.8 - 7.8[4] |
| Indel Mutants | Various | - | 113 - 179[4] |
| Acquired Resistance | Various | BRAF p61 splice variant | 59[4] |
| Acquired Resistance | Various | NRAS Q61K | 16[4] |
| Wild-Type | Various | - | ≥9,800[6] |
Experimental Protocols
pERK Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting MAPK pathway signaling by measuring the levels of phosphorylated ERK.
Methodology:
-
Cell Culture:
-
Culture human cancer cell lines with known BRAF mutations (e.g., HT29 for BRAF V600E) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK (tERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and tERK.
-
Normalize the pERK signal to the tERK signal.
-
Calculate the percentage of pERK inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a preclinical in vivo model.
Methodology:
-
Animal Model:
-
Use female immunodeficient mice, such as Foxn1nu (nude) mice.
-
Acclimate the animals to the facility for at least one week before the study begins.
-
-
Tumor Cell Implantation:
-
Subcutaneously implant human cancer cells with a specific BRAF mutation (e.g., patient-derived xenograft (PDX) models like CTG-1441 or CTG-0362) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral administration. A common formulation involves dissolving the compound in a vehicle such as 0.5% methylcellulose (B11928114) or a solution of DMSO, PEG300, Tween-80, and saline.
-
Administer this compound orally (p.o.) to the treatment group at a specified dose and schedule (e.g., 30 mg/kg, once daily)[7].
-
Administer the vehicle alone to the control group.
-
-
Tumor Growth Measurement:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blotting for pERK).
-
Visualizations
Caption: A diagram of the core MAPK signaling cascade.
Caption: this compound inhibits both monomeric and dimeric forms of mutant BRAF.
Caption: A workflow for the preclinical assessment of this compound.
Conclusion
This compound demonstrates significant potential as a targeted therapy for cancers harboring a wide range of BRAF mutations. Its ability to inhibit both monomeric and dimeric forms of mutant BRAF, coupled with its favorable safety profile of sparing wild-type RAF signaling, positions it as a promising next-generation therapeutic. The provided data and protocols offer a framework for researchers to further investigate and understand the impact of this compound on the MAPK pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Supplementary Table 2 from Molecular Characterization of Acquired Resistance to KRASG12CâEGFR Inhibition in Colorectal Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 5. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors | eLife [elifesciences.org]
- 6. withpower.com [withpower.com]
- 7. medchemexpress.com [medchemexpress.com]
Early-Phase Clinical Trial Data for Claturafenib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Claturafenib (PF-07799933; formerly ARRY-440) is an investigational, orally active, brain-penetrant, selective, pan-mutant BRAF inhibitor.[1][2][3] It has been designed to target cancers harboring BRAF mutations, including both the common V600 mutations and the less frequent non-V600 mutations, which are often resistant to first-generation BRAF inhibitors.[1][2] This technical guide provides a comprehensive overview of the available early-phase clinical trial data for this compound, along with key preclinical findings, experimental protocols, and an exploration of its mechanism of action.
Mechanism of Action
This compound is a potent inhibitor of the MAPK/ERK signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer.[4] It selectively targets mutated BRAF proteins, disrupting their ability to signal downstream to MEK and ERK, thereby inhibiting tumor cell proliferation.[1] A key feature of this compound is its ability to inhibit both monomeric (Class I) and dimeric (Class II and III) forms of mutant BRAF.[1] Unlike some earlier BRAF inhibitors, this compound spares wild-type RAF, which may reduce the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a known mechanism of toxicity for some agents in this class.[1][2]
Signaling Pathway
The following diagram illustrates the role of BRAF in the MAPK/ERK signaling pathway and the point of intervention for this compound.
Caption: MAPK/ERK signaling pathway and this compound's mechanism of action.
Preclinical Data
In Vitro pERK Inhibition
This compound has demonstrated potent inhibition of phosphorylated ERK (pERK) in various cancer cell lines harboring different classes of BRAF mutations.
| Cell Line | BRAF Mutation Class | IC50 (nM) for pERK Inhibition |
| HT29 | Class I (V600E) | 1.6[5] |
| Various | Class I | 0.7 - 7[2][5] |
| Various | Class II | 10 - 14[2][5] |
| Various | Class III | 0.8 - 7.8[2][5] |
| Various | Indel mutations | 113 - 179[2][5] |
| Acquired BRAF p61 splice variant | - | 59[2][5] |
| Acquired NRASQ61K | - | 16[2][5] |
In Vivo Xenograft Models
In preclinical xenograft models using human tumor cells implanted in mice, this compound demonstrated significant anti-tumor activity.
| Xenograft Model | Treatment | Outcome |
| CTG-1441 PDX | This compound (30 mg/kg; p.o.; once daily) | Tumor regression[5] |
| CTG-0362 PDX | This compound (30 mg/kg; p.o.; once daily) | Tumor regression[5] |
| BxPC-3 | This compound (30 mg/kg; p.o.; once daily) | Tumor regression[5] |
Early-Phase Clinical Trial Data
Two key early-phase clinical trials have provided initial data on the safety and efficacy of this compound and the closely related RAF dimer inhibitor, BGB-3245.
-
NCT05355701: A Phase 1 study of this compound (PF-07799933) as a single agent and in combination with other therapies in patients with advanced solid tumors with BRAF alterations.[6][7][8]
-
NCT04249843: A Phase 1a/1b study of BGB-3245 in patients with advanced or refractory tumors harboring MAPK pathway aberrations.[4][9][10]
Patient Demographics and Trial Design (BGB-3245, NCT04249843)
| Characteristic | Value |
| Number of Patients | 42 (as of Sep 1, 2022)[10] |
| Median Age | 60 years[10] |
| Median Prior Lines of Therapy | 3[10] |
| Dose Escalation | Starting dose of 5 mg once daily, with 6 dose levels explored[4][10] |
| Maximum Tolerated Dose (MTD) | 40 mg once daily[4][10] |
Safety and Tolerability (BGB-3245, NCT04249843)
The safety profile of BGB-3245 was found to be manageable and consistent with other MAPK pathway inhibitors.
| Adverse Event (Treatment-Related) | Any Grade (%) | Grade ≥3 (%) |
| Rash acneiform | 33% | Not specified |
| Rash maculopapular | 24% | Not specified |
| Fever | 17% | Not specified |
| ALT elevations | 12% | Not specified |
| Nausea | 12% | Not specified |
Dose interruptions due to adverse events occurred in 60% of patients, and dose discontinuations due to adverse events occurred in 21% of patients.[10]
Pharmacokinetics (BGB-3245, NCT04249843)
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~2 hours[10] |
| Terminal Half-life | Long[10] |
| Accumulation at Steady-State | 7.4-fold average accumulation in exposure[10] |
Preliminary Efficacy (BGB-3245, NCT04249843)
| Efficacy Endpoint | Value |
| Disease Control Rate | 48% (79% in another report)[10][11] |
| Objective Responders | 1 Complete Response (CR), 5 confirmed Partial Responses (cPR), 2 unconfirmed PR (uPR)[10] |
Objective responses were observed in patients with various tumor types, including BRAF V600E melanoma (post-BRAF/MEK and checkpoint inhibitors), NRAS mutant melanoma, BRAF V600E low-grade serous ovarian cancer, BRAF V600E cholangiocarcinoma, BRAF K601E/PIK3CA endometrial cancer, and KRAS G12D appendiceal cancer.[10]
Safety (this compound, NCT05355701)
In the Phase 1 trial of this compound monotherapy, the treatment was well-tolerated with no dose-limiting toxicities observed, and the maximum tolerated dose was not reached.[1]
| Treatment-Emergent Adverse Event (Monotherapy) | Any Grade (%) | Grade ≥3 (%) |
| Fatigue | 44% | 0% |
| Headache | 28% | 0% |
| Vision blurred | 22% | 6% (one patient) |
| Lipase increased | 16% | 0% |
Experimental Protocols
In Vitro pERK Inhibition Assay
A general protocol for assessing pERK inhibition in vitro, based on common methodologies, is as follows:
Caption: A generalized workflow for an in vitro pERK inhibition assay.
Detailed Steps:
-
Cell Culture: Cancer cell lines with known BRAF mutations are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control).
-
Detection and Quantification: Membranes are incubated with secondary antibodies and visualized using a chemiluminescent substrate. Band intensities are quantified using densitometry.
-
Data Analysis: The ratio of pERK to total ERK is calculated for each treatment condition. The IC50 value, the concentration of this compound that inhibits pERK by 50%, is determined by plotting the percentage of pERK inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Assay
A general protocol for evaluating the in vivo efficacy of this compound in a xenograft model is outlined below.
Caption: A generalized workflow for an in vivo xenograft tumor assay.
Detailed Steps:
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically by oral gavage, at a specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration.
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of this compound is assessed by comparing the tumor growth in the treated group to the control group. Statistical analysis is performed to determine the significance of any anti-tumor effects.
Conclusion
The early-phase clinical data for this compound and the related compound BGB-3245 are promising. The preclinical data demonstrate potent and selective inhibition of mutant BRAF and significant anti-tumor activity in vivo. The initial clinical findings suggest a manageable safety profile and encouraging signs of efficacy in a heavily pretreated patient population with a variety of BRAF-mutant solid tumors. Further clinical investigation in larger, more defined patient cohorts is ongoing and will be crucial to fully elucidate the therapeutic potential of this compound. The novel, pharmacokinetics-informed dose-escalation design employed in the this compound trial may also serve as a new paradigm for accelerating the early clinical development of next-generation targeted therapies.[1][2]
References
- 1. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. targetedonc.com [targetedonc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 7. mskcc.org [mskcc.org]
- 8. Advanced solid tumor clinical trial NCT05355701 | Pfizer [pfizerclinicaltrials.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. beonemedinfo.com [beonemedinfo.com]
- 11. Study of Safety, Pharmacokinetics, and Antitumor Activity of BGB-3245 in Participants With Advanced or Refractory Tumors [clin.larvol.com]
Methodological & Application
Claturafenib (PF-07799933): In Vivo Study Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Claturafenib (PF-07799933), also known as ARRY-440, is an orally active, brain-penetrant, and selective pan-mutant BRAF inhibitor.[1][2][3] It has demonstrated potent anti-tumor activity in preclinical models of BRAF-mutant cancers, including those with V600 and non-V600 mutations.[2][4] this compound works by inhibiting the BRAF protein, a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[2][3] This document provides detailed application notes and protocols for conducting in vivo studies with this compound, including information on its mechanism of action, formulation, and administration in animal models.
Mechanism of Action
This compound is an orthosteric inhibitor that targets both monomeric (Class I) and dimeric (Class II and III) forms of mutant BRAF.[3][5] It effectively suppresses the downstream phosphorylation of ERK (pERK) in cells harboring a wide range of BRAF mutations.[1][3] A key feature of this compound is its ability to disrupt mutant-BRAF:wild-type-CRAF dimers, a mechanism of resistance to first-generation BRAF inhibitors, while sparing wild-type BRAF signaling, thus potentially mitigating paradoxical activation of the pathway.[3][6]
Signaling Pathway
Caption: this compound inhibits mutant BRAF in the MAPK/ERK pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibition of pERK by this compound [1][3][7]
| Cell Line | BRAF Mutation Class | IC50 (nM) |
| HT29 | Class I (V600E) | 1.6 |
| Various | Class I | 0.7 - 7 |
| Various | Class II | 10 - 14 |
| Various | Class III | 0.8 - 7.8 |
| Various | Indel | 113 - 179 |
| Acquired Resistance | BRAF p61 splice variant | 59 |
| Acquired Resistance | NRASQ61K | 16 |
| BRAF Wild-Type | N/A | ≥9,800 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models [1]
| Animal Model | Tumor Model | Treatment | Outcome |
| Female Foxn1nu mice | CTG-1441 PDX | 30 mg/kg, p.o., once daily | Tumor regression |
| Female Foxn1nu mice | CTG-0362 PDX | 30 mg/kg, p.o., once daily | Tumor regression |
| Female Foxn1nu mice | BxPC-3 | 30 mg/kg, p.o., once daily | Tumor regression |
Experimental Protocols
In Vivo Xenograft Study Workflow
Caption: General workflow for a this compound in vivo xenograft study.
Formulation of this compound for Oral Administration
This compound is poorly soluble in water, requiring a specific vehicle for in vivo administration. Below are several reported formulations. It is recommended to test the solubility and stability of the chosen formulation prior to the study.
Formulation 1 (PEG300/Tween-80/Saline) [1][4]
-
Components: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Solubility: ≥ 2.5 mg/mL[1]
-
Preparation Protocol:
-
Dissolve the required amount of this compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix until clear.
-
Add saline to reach the final volume and mix thoroughly.
-
The solution should be prepared fresh daily. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Formulation 2 (SBE-β-CD) [1]
-
Components: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Solubility: ≥ 2.5 mg/mL[1]
-
Preparation Protocol:
-
Prepare a 20% SBE-β-CD solution in saline.
-
Dissolve this compound in DMSO.
-
Add the DMSO stock solution to the SBE-β-CD solution and mix.
-
Formulation 3 (Corn Oil) [1][2]
-
Components: 10% DMSO, 90% Corn Oil
-
Solubility: ≥ 2.5 mg/mL[1]
-
Preparation Protocol:
-
Dissolve this compound in DMSO.
-
Add the DMSO stock solution to the corn oil and mix thoroughly.
-
Animal Dosing and Monitoring Protocol
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.
-
Animal Model: Female athymic nude mice (Foxn1nu) are a suitable model for xenograft studies.[1]
-
Tumor Implantation: Subcutaneously implant tumor cells or patient-derived xenograft (PDX) fragments into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Randomization: Randomize animals into treatment and vehicle control groups.
-
Dosing:
-
Dose: A dose of 30 mg/kg has been shown to be effective.[1]
-
Administration: Administer this compound or vehicle control orally (p.o.) once daily using a gavage needle.
-
Volume: The dosing volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).
-
-
Monitoring:
-
Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of each animal at least twice a week to monitor for toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other predefined criteria (e.g., tumor ulceration, significant body weight loss).
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic (e.g., pERK levels) and pharmacokinetic analysis.
Concluding Remarks
This compound is a promising pan-mutant BRAF inhibitor with significant preclinical anti-tumor activity. The protocols and data presented here provide a foundation for designing and conducting in vivo studies to further evaluate its efficacy and mechanism of action. Adherence to appropriate animal welfare guidelines and rigorous experimental design are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 4. This compound | PF-07799933 | selective BRAF inhibitor | TargetMol [targetmol.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivochem.net [invivochem.net]
Determining the Potency of Claturafenib: A Cell-Based Assay Protocol for IC50 Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Claturafenib (PF-07799933) is a potent and selective pan-mutant inhibitor of BRAF kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a key driver in many human cancers, making BRAF an important therapeutic target.[3][4] Determining the half-maximal inhibitory concentration (IC50) of this compound is a fundamental step in characterizing its anti-cancer activity.[5][6] This document provides a detailed protocol for determining the IC50 of this compound in a cell-based assay format, utilizing a luminescence-based cell viability assay.
Principle of the Assay
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological process by 50%.[5][7] In this context, we will measure the effect of this compound on the viability of cancer cells harboring BRAF mutations. The protocol employs the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.[8][9] A decrease in ATP levels corresponds to a reduction in cell viability due to the inhibitory effects of this compound. The luminescent signal generated is directly proportional to the number of viable cells.[10]
Signaling Pathway Targeted by this compound
This compound targets the BRAF kinase within the MAPK/ERK signaling cascade. In many cancers, mutations in BRAF, such as the common V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival.[3][11][12] this compound inhibits this aberrant signaling.[13]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on mutant BRAF.
Quantitative Data: this compound IC50 Values
This compound has demonstrated potent inhibition of ERK phosphorylation (pERK) and anti-proliferative activity across a range of cancer cell lines with different BRAF mutations.
| Cell Line | BRAF Mutation Status | IC50 (pERK Inhibition) | Reference |
| HT29 | V600E | 1.6 nM | [14][15] |
| Various Class I Mutants | e.g., V600E | 0.7 - 7 nM | [13][14] |
| Various Class II Mutants | e.g., G466V | 10 - 14 nM | [13][14] |
| Various Class III Mutants | e.g., D594N | 0.8 - 7.8 nM | [13][14] |
| BRAF p61 Splice Variant | - | 59 nM | [13][14] |
| Acquired NRASQ61K | - | 16 nM | [13][14] |
Experimental Protocol
This protocol outlines the steps for determining the IC50 of this compound using a 96-well plate format and the CellTiter-Glo® assay.
Materials
-
Cell Line: A suitable cancer cell line with a known BRAF mutation (e.g., HT-29, A375).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
96-well opaque-walled microplates: Suitable for luminescence readings.[16]
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit: (Promega, Cat. No. G7570 or similar).[8]
-
Multichannel pipette.
-
Luminometer.
Experimental Workflow
Caption: Workflow for the cell-based IC50 determination of this compound.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (resulting in 5,000 cells/well).
-
Include wells with medium only for background luminescence measurement.[16]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[17]
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from the stock solution. A common approach is a 10-point, 3-fold serial dilution. The concentration range should bracket the expected IC50.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence value from the "medium only" wells from all other readings.
-
Normalization: Normalize the data by expressing the luminescent signal in each treated well as a percentage of the vehicle control (100% viability).
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve with variable slope) to fit the data and determine the IC50 value.[7] This can be performed using software such as GraphPad Prism or similar data analysis tools.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Well-to-Well Variability | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. Mix gently between pipetting.[16] |
| Edge effects in the multiwell plate. | Fill the outer wells with sterile PBS or medium and do not use them for experimental samples.[16] | |
| Low Luminescent Signal | Low cell number. | Optimize the initial cell seeding density. |
| Reagent has lost activity. | Check the expiration date and storage conditions of the CellTiter-Glo® reagent. Avoid multiple freeze-thaw cycles.[16] | |
| Inconsistent Results | Incomplete cell lysis. | Ensure thorough mixing after adding the CellTiter-Glo® Reagent.[16] |
| DMSO cytotoxicity. | Ensure the final DMSO concentration is low and consistent across all wells (typically ≤ 0.5%). |
Conclusion
This protocol provides a robust and reproducible method for determining the IC50 of this compound in a cell-based format. Accurate determination of the IC50 is crucial for the preclinical evaluation of this and other kinase inhibitors, providing valuable data on their potency and cellular activity. Adherence to proper cell culture techniques and careful execution of the assay will ensure high-quality, reliable results for drug development and cancer research applications.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. PF-07799933 (this compound) - Chemietek [chemietek.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. clyte.tech [clyte.tech]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 9. promega.com [promega.com]
- 10. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 11. Activation mechanisms of clinically distinct B‐Raf V600E and V600K mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. BioRender App [app.biorender.com]
Application Notes and Protocols for the Preparation of Claturafenib for Animal Dosing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Claturafenib (also known as PF-07799933 or ARRY-440) is a potent and selective, orally active, brain-penetrant, pan-mutant BRAF inhibitor with demonstrated anti-cancer activity in preclinical models.[1][2][3] Proper preparation of this compound for in vivo animal dosing is critical for ensuring accurate and reproducible experimental outcomes. This document provides detailed protocols for the formulation of this compound for oral administration in animal studies, based on its physicochemical properties and established methodologies for similar small molecule inhibitors.
Physicochemical Properties
This compound is a white to light yellow solid with low aqueous solubility.[4][5] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[4][5][6][7] Due to its poor water solubility, this compound requires a suitable vehicle for administration to animals, typically as a solution or suspension for oral gavage.
Data Presentation: this compound Solubility in Various Vehicles
The following table summarizes the solubility of this compound in different vehicles suitable for in vivo studies. It is recommended to test these formulations with a small amount of the compound first to ensure stability and suitability for your specific experimental needs.[1]
| Vehicle Composition | Achieved Concentration | Appearance | Reference(s) |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | Clear Solution | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 3.3 mg/mL | Clear Solution | [6] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | [4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | [4] |
| 0.5% Carboxymethylcellulose sodium (CMC-Na) in ddH₂O | Suspension | Suspension | [1] |
| 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O | 2 mg/mL | Not Specified | [6] |
| 0.2% Carboxymethylcellulose | Suspension | Suspension | [1] |
| 0.25% Tween 80 and 0.5% Carboxymethylcellulose | Suspension | Suspension | [1] |
| PEG400 | Soluble | Not Specified | [1] |
Experimental Protocols
General Guidelines:
-
Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[4][5]
-
Prepare dosing solutions fresh daily and use them immediately to avoid precipitation or degradation.[4][5]
-
If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[4]
-
Always vortex or mix the formulation thoroughly to ensure a homogenous solution or suspension before administration.
Protocol 1: Preparation of a Clear Solution using a Co-Solvent System
This protocol is suitable for achieving a clear solution of this compound for oral dosing.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure (for a final concentration of 2.5 mg/mL):
-
Prepare a DMSO stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). This may require sonication.
-
Stepwise Dilution: To prepare a 1 mL working solution, follow these steps in order, ensuring the solution is clear after each addition:
-
Take 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly until the solution is clear.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.[4]
-
-
Final Concentration: The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: Preparation of a Suspension using Carboxymethylcellulose (CMC-Na)
This protocol is suitable for preparing a suspension of this compound for oral dosing.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Deionized distilled water (ddH₂O)
-
Sterile tubes and syringes
Procedure (for a final concentration of 5 mg/mL):
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in ddH₂O. For example, to make 10 mL, dissolve 50 mg of CMC-Na in 10 mL of ddH₂O. Mix well until a clear, viscous solution is formed.
-
Prepare the Suspension:
-
Administration: Keep the suspension under constant agitation (e.g., using a stir plate) during dosing to ensure uniform delivery to each animal.
Mandatory Visualization
Signaling Pathway
Caption: this compound inhibits the BRAF signaling pathway.
Experimental Workflow
References
- 1. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 2. invivochem.net [invivochem.net]
- 3. PF-07799933 (this compound, ARRY-440) | mutant BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | PF-07799933 | selective BRAF inhibitor | TargetMol [targetmol.com]
- 7. This compound/PF-07799933;/ARRY-440) [chemlab-tachizaki.com]
Application Notes and Protocols for Western Blot Analysis of pERK Inhibition by Claturafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Claturafenib (PF-07799933) is a potent and selective, all-mutant BRAF inhibitor.[1][2] The BRAF protein is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[3] The V600E mutation in the BRAF gene leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[4][5][6] this compound has demonstrated broad inhibitory effects on the phosphorylation of ERK (pERK), a key downstream effector in this pathway, in cell lines harboring BRAF mutations.[1][4][7][8][9] This document provides a detailed protocol for utilizing Western blotting to analyze the inhibitory effect of this compound on ERK phosphorylation in BRAF-mutant cancer cell lines.
Signaling Pathway and Experimental Workflow
The MAPK/ERK signaling pathway is a critical regulator of cell fate. Upon activation by upstream signals, a cascade of phosphorylation events occurs, culminating in the phosphorylation of ERK1/2. Activated pERK1/2 then translocates to the nucleus to regulate gene expression, leading to cell proliferation, differentiation, and survival.[10][11] this compound inhibits the kinase activity of mutant BRAF, thereby blocking downstream signaling and reducing pERK levels.[1][7][8][9]
The following workflow outlines the key steps for assessing pERK inhibition by this compound using Western blotting.
Experimental Protocols
Cell Culture and Treatment
Recommended cell lines for this protocol are those harboring the BRAF V600E mutation, such as the human melanoma cell line A375 [3][4][12] or the human colon adenocarcinoma cell line HT29 .[5][13][14][15]
-
Cell Seeding: Plate A375 or HT29 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a fixed time period (e.g., 2 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 nM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
A vehicle control (DMSO) should be included in all experiments.
-
Cell Lysis and Protein Quantification
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions and incubate the membrane. Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (for Total ERK): To normalize the pERK signal, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody against total ERK1/2. Follow a validated stripping protocol. After stripping, block the membrane again and repeat the antibody incubation steps starting from the primary antibody for total ERK.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner. The band intensities should be quantified using densitometry software, and the pERK signal should be normalized to the corresponding total ERK signal for each sample.
Table 1: Dose-Response of this compound on pERK Levels
| Treatment Group | Concentration (nM) | pERK/Total ERK Ratio (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.10 |
| This compound | 0.1 | 0.85 | ± 0.08 |
| This compound | 1 | 0.45 | ± 0.05 |
| This compound | 10 | 0.15 | ± 0.03 |
| This compound | 100 | 0.05 | ± 0.01 |
| This compound | 1000 | < 0.01 | ± 0.005 |
Table 2: Time-Course of pERK Inhibition by this compound (10 nM)
| Treatment Time (minutes) | pERK/Total ERK Ratio (Normalized to 0 min) | Standard Deviation |
| 0 | 1.00 | ± 0.12 |
| 15 | 0.60 | ± 0.07 |
| 30 | 0.25 | ± 0.04 |
| 60 | 0.10 | ± 0.02 |
| 120 | 0.05 | ± 0.01 |
Reagents and Materials
Table 3: Recommended Buffers and Solutions
| Reagent | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Freshly add protease and phosphatase inhibitor cocktails before use.[1][10][16][17][18] |
| 10x TBST | 88 g NaCl, 2 g KCl, 30 g Tris base, 10 mL Tween 20 in 1 L dH₂O. Adjust pH to 7.4. |
| Blocking Buffer | 5% (w/v) BSA in 1x TBST. |
| Primary Antibody Dilution Buffer | 5% (w/v) BSA in 1x TBST. |
| Secondary Antibody Dilution Buffer | 5% (w/v) non-fat dry milk in 1x TBST. |
| Stripping Buffer | 2% SDS, 62.5 mM Tris-HCl (pH 6.8), 100 mM β-mercaptoethanol. |
Table 4: Recommended Antibodies
| Antibody | Host | Dilution | Vendor | Catalog # |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Rabbit | 1:1000 | Cell Signaling Technology | #4370[19] or #9101[20] |
| p44/42 MAPK (Erk1/2) | Rabbit | 1:1000 | Cell Signaling Technology | #9102[21][22][23] or #4695[24] |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 - 1:5000 | Cell Signaling Technology | #7074[17] |
References
- 1. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (197G2) Rabbit Monoclonal Antibody (PE-Cy7® Conjugate) | Cell Signaling Technology [cellsignal.com]
- 2. HRP-Goat Anti-Rabbit Secondary Antibody | EpigenTek [epigentek.com]
- 3. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 4. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HT-29 - Wikipedia [en.wikipedia.org]
- 6. BRAF V600E mutation in metastatic colorectal cancer: Methods of detection and correlation with clinical and pathologic features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. DepMap Cell Line Summary [depmap.org]
- 14. Cellosaurus cell line HT-29 (CVCL_0320) [cellosaurus.org]
- 15. Sensitivities and Dependencies of BRAF Mutant Colorectal Cancer Cell Lines with or without PIK3CA Mutations for Discovery of Vulnerabilities with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications for Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (197G2) Rabbit Monoclonal Antibody (PE Conjugate) | Cell Signaling Technology [cellsignal.com]
- 17. Anti-rabbit IgG, HRP Antibody | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. Total p44/42 MAPK (Erk1/2) Matched Antibody Pair | Cell Signaling Technology [cellsignal.com]
- 20. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. biocompare.com [biocompare.com]
- 23. biocompare.com [biocompare.com]
- 24. p44/42 MAPK (Erk1/2) (137F5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Claturafenib and Binimetinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Claturafenib (PF-07799933) is a potent, orally bioavailable, pan-RAF inhibitor that targets both BRAF monomers and dimers, including various BRAF mutations. Binimetinib (B1684341) (MEK162) is a selective, allosteric inhibitor of MEK1/2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. The combination of a RAF inhibitor and a MEK inhibitor is a clinically validated strategy to overcome and delay acquired resistance to RAF inhibitor monotherapy and to improve efficacy.[1][2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound and binimetinib combination therapy.
Mechanism of Action: Dual MAPK Pathway Inhibition
The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[3] In many cancers, mutations in genes such as BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4]
This compound targets the RAF kinases (ARAF, BRAF, and CRAF), including various BRAF mutants, thereby inhibiting the first step in this kinase cascade.[5] Binimetinib acts on the downstream kinases MEK1 and MEK2.[6][7] By inhibiting two distinct nodes in the same pathway, the combination of this compound and binimetinib can lead to a more profound and durable suppression of ERK signaling, resulting in enhanced anti-tumor activity and delayed onset of resistance.[2] Preclinical studies have shown that the combination of this compound with binimetinib can augment efficacy, leading to tumor regression in xenograft models.[5]
Data Presentation
Table 1: In Vitro Activity of this compound and Binimetinib in Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/NRAS Status | This compound IC50 (nM) for pERK inhibition | Binimetinib IC50 (nM) for cell viability |
| HT-29[8][9] | Colorectal Cancer | BRAF V600E | 1.6 | - |
| A375[5] | Melanoma | BRAF V600E | - | - |
| SK-MEL-2[10] | Melanoma | NRAS Q61R | - | - |
| HCT-116[10] | Colorectal Cancer | KRAS G13D | - | 1997 |
| Neuroblastoma Cell Lines (sensitive)[4][11] | Neuroblastoma | Various | - | 8 - 1160 |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented here are compiled from multiple sources for illustrative purposes.
Table 2: In Vivo Efficacy of this compound and Binimetinib Combination in a Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | - | 0 | Progressive tumor growth |
| This compound | 30 mg/kg, p.o., once daily[8] | Significant | Tumor growth delay |
| Binimetinib | - | Modest | Minimal anti-tumor activity alone[5] |
| This compound + Binimetinib | - | Augmented | Tumor regression[5] |
Note: This table is a qualitative summary based on available preclinical data. Specific quantitative values for tumor growth inhibition in the combination setting require further dedicated studies.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound and binimetinib, both as single agents and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Binimetinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and binimetinib in culture medium. For combination studies, a fixed ratio or a matrix of concentrations can be used. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and combination using appropriate software (e.g., GraphPad Prism). Synergy can be assessed using the Chou-Talalay method to calculate a combination index (CI).
Western Blot Analysis for MAPK Pathway Inhibition
This protocol is used to determine the effect of this compound and binimetinib on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Binimetinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound, binimetinib, or the combination for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and to a loading control (e.g., GAPDH).
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound and binimetinib combination therapy in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line (e.g., HT-29, A375)
-
Matrigel (optional)
-
This compound and Binimetinib formulations for oral gavage
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.[2][12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, binimetinib alone, and this compound + binimetinib).
-
Drug Administration: Administer the drugs or vehicle via oral gavage according to the predetermined dosing schedule (e.g., daily). Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
Pharmacodynamic (PD) Analysis
PD studies are crucial to confirm that the drugs are hitting their targets in vivo.
Procedure:
-
Sample Collection: At the end of the in vivo study, or at specified time points after the last dose, collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs).
-
Tissue Processing: Prepare tumor lysates or isolate PBMCs.
-
Biomarker Analysis: Analyze the levels of target engagement biomarkers, such as p-ERK, using methods like western blotting or immunohistochemistry.
-
Correlation: Correlate the level of target inhibition with the observed anti-tumor efficacy.
Conclusion
The combination of the pan-RAF inhibitor this compound and the MEK inhibitor binimetinib represents a promising therapeutic strategy for cancers driven by the MAPK pathway. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. Rigorous experimental design and careful data analysis are essential to fully characterize the synergistic potential and to inform the clinical development of this combination.
References
- 1. Combination Therapy: Why Timing Might Be Everything - Melanoma Research Alliance [curemelanoma.org]
- 2. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 3. mdpi.com [mdpi.com]
- 4. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 6. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Claturafenib Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lentiviral transduction for investigating mechanisms of resistance to Claturafenib, a pan-mutant BRAF inhibitor. The protocols outlined below detail the generation of this compound-resistant cell lines and the subsequent analysis of resistance mechanisms.
Introduction to this compound and Resistance
This compound (PF-07799933) is a potent and selective, orally active inhibitor targeting various BRAF mutations.[1][2] It has shown efficacy against both BRAF V600 and non-V600 mutant cancers.[3][4] However, as with other targeted therapies, the development of drug resistance is a significant clinical challenge. Resistance to BRAF inhibitors can arise through a variety of mechanisms, broadly categorized as those that reactivate the MAPK pathway or those that activate bypass signaling cascades.[5]
Common mechanisms of resistance to BRAF inhibitors include:
-
Reactivation of the MAPK Pathway:
-
Acquired mutations in NRAS (e.g., Q61K, Q61R) or KRAS.[6]
-
Amplification of the BRAF gene.
-
Expression of BRAF splice variants that dimerize in a RAS-independent manner.
-
Mutations in downstream components like MEK1.
-
-
Activation of Bypass Pathways:
-
Upregulation of receptor tyrosine kinases (RTKs) such as PDGFRβ, IGF-1R, and EGFR, leading to activation of the PI3K/AKT pathway.
-
Loss of negative regulators of the PI3K/AKT pathway, such as PTEN.
-
Lentiviral transduction is a powerful tool to model and study these resistance mechanisms in a controlled in vitro setting. By introducing specific genes or shRNAs into cancer cell lines, researchers can investigate their direct contribution to this compound resistance.
Data Presentation: Quantitative Analysis of this compound Resistance
The following tables provide a structured format for presenting quantitative data generated from the experimental protocols.
Table 1: IC50 Values of this compound in Parental and Engineered Resistant Cell Lines
| Cell Line | Genetic Modification | This compound IC50 (nM) | Fold Change in Resistance |
| A375 (Parental) | None (Control) | e.g., 5 | 1 |
| A375-NRASQ61K | Lentiviral NRASQ61K | e.g., 150 | 30 |
| A375-shPTEN | Lentiviral shRNA vs PTEN | e.g., 75 | 15 |
| Add other cell lines | Add other modifications |
Table 2: Western Blot Densitometry Analysis of Signaling Pathway Activation
| Cell Line | Treatment | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) |
| A375 (Parental) | DMSO | 1.0 | 1.0 |
| A375 (Parental) | This compound (10 nM) | e.g., 0.2 | e.g., 0.9 |
| A375-NRASQ61K | DMSO | e.g., 2.5 | e.g., 1.1 |
| A375-NRASQ61K | This compound (10 nM) | e.g., 1.8 | e.g., 1.2 |
| Add other cell lines | Add other treatments |
Experimental Protocols
Protocol 1: Lentiviral-Mediated Overexpression of a Resistance-Conferring Gene (e.g., NRASQ61K)
This protocol describes the generation of a stable cell line overexpressing a gene hypothesized to confer resistance to this compound.
1.1. Lentiviral Plasmid Preparation:
-
Obtain or clone the cDNA of the gene of interest (e.g., NRASQ61K) into a third-generation lentiviral expression vector containing a selectable marker (e.g., puromycin (B1679871) resistance).
-
Ensure the integrity of the plasmid and the inserted gene through restriction digestion and Sanger sequencing.
-
Prepare high-purity, endotoxin-free plasmid DNA for transfection.
1.2. Lentivirus Production:
-
Plate HEK293T cells in a 10 cm dish the day before transfection to achieve 70-80% confluency on the day of transfection.
-
In separate tubes, prepare the following DNA mixture:
-
10 µg of the lentiviral expression plasmid (e.g., pLenti-NRASQ61K-Puro)
-
5 µg of pMD2.G (VSV-G envelope plasmid)
-
7.5 µg of psPAX2 (packaging plasmid)
-
-
Transfect the HEK293T cells with the plasmid mixture using a suitable transfection reagent (e.g., Lipofectamine 3000 or PEI).
-
After 48 and 72 hours, collect the virus-containing supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
(Optional but recommended) Concentrate the viral particles using a commercially available kit or ultracentrifugation.
-
Titer the virus to determine the number of transducing units per milliliter (TU/mL).
1.3. Transduction of Target Cells (e.g., A375 Melanoma Cells):
-
Plate the target cells (e.g., A375) in a 6-well plate to be 50-70% confluent on the day of transduction.
-
Prepare transduction media containing the lentiviral supernatant and polybrene (final concentration of 4-8 µg/mL) to enhance transduction efficiency.
-
Remove the culture medium from the cells and add the transduction media at a desired multiplicity of infection (MOI).
-
Incubate the cells with the virus for 24 hours.
-
After 24 hours, replace the virus-containing medium with fresh complete culture medium.
1.4. Selection of Stably Transduced Cells:
-
48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration should be predetermined by generating a kill curve for the parental cell line.
-
Maintain the cells under antibiotic selection for 1-2 weeks, replacing the medium every 2-3 days, until all non-transduced cells have died.
-
Expand the resulting pool of resistant cells for further experiments.
Protocol 2: Generation of this compound-Resistant Cell Lines by Chronic Drug Exposure
This protocol details the development of acquired resistance through long-term culture in the presence of this compound.
-
Culture the parental cancer cell line (e.g., A375) in the presence of a low concentration of this compound (e.g., the IC20).
-
Monitor the cells for growth. Once the cells resume proliferation, subculture them and incrementally increase the concentration of this compound.
-
Repeat this process of dose escalation over several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10- to 50-fold the initial IC50).
-
Isolate and expand single-cell clones to establish homogenous resistant cell lines.
-
Characterize the resistance phenotype by determining the IC50 of the resistant clones compared to the parental cell line.
Protocol 3: Assessment of this compound Resistance
3.1. Cell Viability Assay (MTT or CellTiter-Glo®):
-
Seed parental and resistant cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or CellTiter-Glo®).
-
Measure the absorbance or luminescence and normalize the data to the vehicle-treated control.
-
Calculate the IC50 values using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).[7][8]
3.2. Western Blot Analysis of Signaling Pathways:
-
Plate parental and resistant cells and treat with this compound or DMSO for a specified time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, NRAS, PTEN).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Perform densitometry analysis to quantify changes in protein expression and phosphorylation.
Visualizations
Signaling Pathways
Caption: Mechanisms of resistance to this compound.
Experimental Workflows
Caption: Lentiviral transduction workflow for generating resistant cell lines.
Caption: Workflow for the analysis of this compound resistance.
References
- 1. Systematic screening reveals synergistic interactions that overcome MAPK inhibitor resistance in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]
- 2. [PDF] Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
Application Note & Protocol: Quantification of Claturafenib in Tissue by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Claturafenib is a potent and selective pan-mutant BRAF inhibitor that has shown significant anti-tumor activity. To support pharmacokinetic and pharmacodynamic studies in preclinical and clinical development, a robust and sensitive method for the quantification of this compound in tissue matrices is essential. This document provides a detailed protocol for the extraction and quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended to be a starting point for researchers to develop and validate their own assays.
Signaling Pathway of BRAF Inhibition by this compound
This compound targets the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting cell proliferation and survival in various cancers. This compound inhibits the activity of mutated BRAF, thereby blocking downstream signaling and inhibiting tumor growth.[1][2]
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Claturafenib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Claturafenib is a potent and selective pan-mutant BRAF inhibitor that has demonstrated anti-cancer activity in preclinical models.[1] As a targeted therapy, this compound disrupts the MAPK/ERK signaling pathway, which is constitutively active in many cancers due to BRAF mutations, thereby inhibiting cell proliferation and inducing apoptosis.[1] This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
The Annexin V/PI assay is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus.
Principle of the Assay
Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the quantitative assessment of different cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Viable, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells with intact cell membranes.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells with compromised cell membranes.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Signaling Pathway of this compound-Induced Apoptosis
This compound, as a BRAF inhibitor, functions by blocking the constitutively active MAPK/ERK signaling pathway in cancer cells with BRAF mutations. This inhibition leads to the downstream activation of apoptotic pathways.
Caption: this compound inhibits mutant BRAF, blocking the MAPK/ERK pathway and inducing apoptosis.
Experimental Protocols
Materials
-
This compound
-
Cancer cell line with a known BRAF mutation (e.g., HT-29, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
Staining Protocol for Flow Cytometry
-
After the treatment period, harvest the cells. For adherent cells, gently wash with PBS, and then detach using Trypsin-EDTA. Collect both the detached and floating cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate compensation settings using single-stained controls (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Acquire data for at least 10,000 events per sample.
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Generate a dot plot of FITC (Annexin V) vs. PI to distinguish between the different cell populations.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Experimental Workflow
References
Troubleshooting & Optimization
Troubleshooting Claturafenib solubility issues for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Claturafenib. The following information is designed to address common challenges, particularly those related to solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PF-07799933 or ARRY-440) is an orally active, brain-penetrant, and selective pan-mutant BRAF inhibitor.[1][2][3][4] It works by inhibiting the BRAF protein, a key component of the MAPK/ERK signaling pathway, which is often constitutively activated in various cancers due to BRAF gene mutations.[1][5] this compound has demonstrated inhibitory activity against Class I, II, and III BRAF mutants.[1][4][6]
Q2: What are the basic physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 2754408-94-9[1][2][7] |
| Molecular Formula | C18H15Cl2F2N5O3S[2][7] |
| Molecular Weight | 490.31 g/mol [2][3][7] |
| Appearance | White solid[2] |
Q3: I am having trouble dissolving this compound for my in vitro assay. What is the recommended solvent?
The most commonly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can lead to reduced solubility of the compound.[1][3]
Troubleshooting Solubility Issues
Problem: My this compound is not fully dissolving in DMSO, or it precipitates out of solution.
This section provides a systematic approach to troubleshooting solubility problems with this compound.
Initial Steps: Stock Solution Preparation
If you are encountering solubility issues, please review and follow this detailed protocol for preparing a this compound stock solution.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-warming: Allow the vial of solid this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to minimize water absorption.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you would need 4.903 mg of this compound (Molecular Weight: 490.31 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the solid this compound.
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound has not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[1][2]
-
Gentle Warming (if necessary): As a further step, you can gently warm the solution to 37°C for a short period. Some suppliers suggest warming up to 60°C can aid dissolution.[8]
-
Visual Inspection: A successfully prepared stock solution should be clear and free of any visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] Manufacturer recommendations suggest storage at -80°C for up to a year and at -20°C for up to one month.[1][3]
Solubility Data in Common Solvents
The following table summarizes the reported solubility of this compound in DMSO.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 80 - 125 | 163.16 - 279.06 | Sonication and gentle warming may be required. Use of fresh, anhydrous DMSO is critical.[1][2][3][8] |
| Water | Insoluble | Insoluble | [3] |
| Ethanol | Insoluble | Insoluble | [3] |
Troubleshooting Workflow for Persistent Solubility Issues
If you continue to experience precipitation, especially after diluting the stock solution into your aqueous assay media, follow this workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PF-07799933 | selective BRAF inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PF-07799933 (this compound, ARRY-440) | mutant BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 5. Facebook [cancer.gov]
- 6. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound/PF-07799933;/ARRY-440) [chemlab-tachizaki.com]
Technical Support Center: Optimizing Claturafenib Dosage for Non-Small Cell Lung Cancer Xenografts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Claturafenib (PF-07799933) in non-small cell lung cancer (NSCLC) xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in NSCLC?
A1: this compound (PF-07799933) is an orally active, brain-penetrant, pan-mutant inhibitor of the BRAF kinase.[1][2][3] In NSCLC, specific mutations in the BRAF gene can lead to the constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and tumor growth.[4] this compound works by selectively targeting these mutated BRAF proteins (both V600 and non-V600 mutations), thereby inhibiting downstream signaling in the MAPK pathway and suppressing tumor growth.[1][2][5]
Q2: What is a recommended starting dose for this compound in NSCLC xenograft studies?
A2: Based on preclinical studies, a once-daily oral dose of 30 mg/kg of this compound has been shown to cause tumor regressions in various subcutaneous patient-derived xenograft (PDX) models, including those derived from non-small cell lung cancer.[5] This dose can serve as a validated starting point for efficacy studies.
Q3: What are the key pharmacodynamic biomarkers to assess this compound activity in vivo?
A3: The primary pharmacodynamic biomarker for this compound is the inhibition of phosphorylated ERK (pERK) in tumor tissue.[1] A significant reduction in pERK levels post-treatment indicates target engagement and inhibition of the MAPK pathway. Other downstream markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) can also be assessed through immunohistochemistry on tumor samples.
Q4: What are the known mechanisms of resistance to pan-RAF inhibitors like this compound?
A4: Resistance to pan-RAF inhibitors can emerge through various mechanisms, including:
-
Reactivation of the MAPK pathway: This can occur through secondary mutations in RAS (KRAS, NRAS) or MEK, or through the formation of drug-induced ARAF-KSR1 scaffolding complexes that maintain MAPK signaling.[6][7][8]
-
Activation of bypass signaling pathways: The PI3K/AKT/mTOR pathway is a common bypass route that can be activated to promote cell survival and proliferation despite BRAF inhibition.[4]
-
Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs can also lead to the reactivation of the MAPK or other pro-survival pathways.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of Tumor Growth Inhibition | 1. Suboptimal drug exposure. 2. Primary resistance of the tumor model. 3. Incorrect dosing or formulation. | 1. Perform pharmacokinetic (PK) analysis to confirm adequate plasma and tumor drug concentrations. 2. Ensure the NSCLC cell line or PDX model harbors a BRAF mutation known to be sensitive to this compound. 3. Verify the formulation and administration protocol. Consider dose escalation if tolerated. |
| Tumor Regrowth After Initial Response | 1. Acquired resistance. 2. Insufficient drug exposure over time. | 1. Analyze resistant tumors for mutations in the MAPK pathway (e.g., RAS, MEK) or activation of bypass pathways (e.g., PI3K/AKT). 2. Consider combination therapy with a MEK inhibitor (e.g., binimetinib) to overcome MAPK pathway reactivation.[10] 3. Evaluate alternative dosing schedules or combination with inhibitors of bypass pathways. |
| High Variability in Tumor Response | 1. Heterogeneity of the xenograft model. 2. Inconsistent tumor implantation or drug administration. | 1. Use well-characterized and authenticated cell lines. If using PDX models, be aware of potential inter-tumoral heterogeneity. 2. Standardize tumor implantation techniques and ensure consistent drug formulation and administration for all animals. |
| Animal Toxicity (e.g., weight loss) | 1. Dose is too high. 2. Off-target effects. | 1. Reduce the dose of this compound. 2. Monitor animals closely for signs of toxicity and adjust the dosing regimen as needed. Consider intermittent dosing schedules. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Compound | Dose and Schedule | Animal Model | Tumor Model | Efficacy Outcome | Reference |
| This compound | 30 mg/kg, p.o., once daily | Female Foxn1nu mice | CTG-1441 PDX, CTG-0362 PDX (NSCLC) | Tumor regressions | [5] |
| This compound | Not specified | Mouse | BRAFV600-mutant tumors | Antitumor activity | [1] |
| This compound + Binimetinib | Not specified | Mouse | BRAFV600-mutant melanoma PDX with acquired resistance | Tumor regression | [10] |
Table 2: In Vitro Potency of this compound
| Cell Line | BRAF Mutation Status | IC50 for pERK Inhibition | Reference |
| HT29 | BRAF V600E | 1.6 nM | [3][5] |
| Various Class I BRAF mutants | e.g., V600E | 0.7 - 7 nM | [5] |
| Various Class II BRAF mutants | e.g., G469A | 10 - 14 nM | [5] |
| Various Class III BRAF mutants | e.g., D594N | 0.8 - 7.8 nM | [5] |
Experimental Protocols
Protocol 1: General Workflow for Optimizing this compound Dosage in NSCLC Xenografts
This protocol outlines the key steps for establishing an NSCLC xenograft model and evaluating the efficacy of different doses of this compound.
Caption: Workflow for this compound dosage optimization in NSCLC xenografts.
Protocol 2: Detailed Methodology for a this compound Efficacy Study
-
Cell Line and Culture:
-
Select a human NSCLC cell line with a known BRAF mutation (e.g., NCI-H1755 for non-V600 mutations or engineered cells with BRAF V600E).
-
Culture cells in the recommended medium and conditions. Ensure cells are free from mycoplasma contamination.
-
-
Animal Model:
-
Use female athymic nude mice or NOD-scid GAMMA (NSG) mice, 6-8 weeks old.
-
Allow animals to acclimatize for at least one week before the experiment.
-
-
Tumor Implantation:
-
Harvest cultured NSCLC cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare this compound formulation for oral gavage. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water.
-
Administer this compound or vehicle control orally, once daily, at the desired dose levels (e.g., 10, 30, 100 mg/kg).
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or at a fixed time point.
-
-
Pharmacodynamic Analysis:
-
At the end of the study (or at specific time points post-dose), collect tumor tissue and plasma samples.
-
Analyze tumor lysates by Western blot for pERK, total ERK, and other relevant pathway proteins.
-
Perform immunohistochemical analysis of tumor sections for Ki-67 and cleaved caspase-3.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Signaling Pathway
Caption: this compound inhibits mutant BRAF in the MAPK pathway.
References
- 1. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 2. This compound | PF-07799933 | selective BRAF inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BRAF/MEK inhibition in NSCLC: mechanisms of resistance and how to overcome it | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting BRAF Class II and III Mutations in NSCLC with the pan-RAF inhibitor Exarafenib Reveals ARAF-KSR1-Mediated Resistance and Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Parsing out the complexity of RAF inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Paradoxical MAPK Activation with Claturafenib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Claturafenib to overcome paradoxical Mitogen-Activated Protein Kinase (MAPK) pathway activation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical MAPK pathway activation?
A1: Paradoxical MAPK activation is an unexpected reactivation of the MAPK signaling pathway that can occur in cells with wild-type BRAF or certain non-V600 BRAF mutations when treated with first-generation BRAF inhibitors.[1][2][3] These inhibitors can promote the dimerization of RAF kinases, leading to the transactivation of one protomer by its drug-bound partner, ultimately resulting in increased downstream signaling through MEK and ERK.[2][3] This phenomenon can limit the efficacy of these inhibitors and contribute to acquired resistance.[3]
Q2: How does this compound overcome paradoxical activation?
A2: this compound is a next-generation, pan-mutant BRAF inhibitor designed to evade paradoxical MAPK pathway activation.[4] It is an orthosteric inhibitor that disrupts BRAF-containing dimers, including those with V600 and non-V600 BRAF mutants. Unlike first-generation inhibitors, this compound shows less paradoxical activation of pERK in BRAF wild-type cells.[4]
Q3: What are the different classes of BRAF mutations, and how does this compound's efficacy vary among them?
A3: BRAF mutations are categorized into three classes based on their signaling mechanism and requirement for dimerization.
-
Class I (V600 mutants): Signal as monomers and are highly sensitive to first-generation BRAF inhibitors.
-
Class II (e.g., K601E, G469A): Signal as constitutive dimers.
-
Class III (e.g., D594G): Have impaired or "dead" kinase activity but can activate CRAF through dimerization.
This compound demonstrates broad activity across these classes, inhibiting pERK levels in cell lines with Class I, II, and III mutations.[5]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[6] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or -20°C for one month.[5][6]
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Viability After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | 1. Verify the concentration of your this compound stock solution. 2. Prepare fresh serial dilutions for each experiment. 3. Ensure complete dissolution of this compound in DMSO; gentle warming or vortexing may help.[7] |
| Cell Line Resistance | 1. Confirm the BRAF mutation status of your cell line using sequencing. 2. Investigate potential acquired resistance mechanisms such as mutations in downstream pathway components (e.g., MEK1/2) or upregulation of bypass pathways (e.g., PI3K/Akt).[8][9][10] 3. Perform a dose-response assay to determine if the IC50 has shifted compared to parental cells.[8] |
| Cell Line Contamination | 1. Perform cell line authentication (e.g., STR profiling). 2. Routinely test for mycoplasma contamination.[8] |
| Poor Drug Solubility/Stability in Media | 1. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.[7] 2. Visually inspect the media for any drug precipitate after addition. |
Problem 2: No Decrease or an Increase in p-ERK Levels Observed by Western Blot After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Paradoxical Activation (in BRAF wild-type or specific non-V600 mutant lines) | 1. Confirm the genotype of your cell line. Paradoxical activation is a known phenomenon with some RAF inhibitors in BRAF wild-type cells.[2][3] 2. While this compound is designed to minimize this, context-dependent effects can occur. Consider using a lower concentration range or a different cell line for comparison. |
| Ineffective Inhibitor Activity | 1. Test the activity of your this compound stock on a known sensitive cell line (e.g., A375) to confirm its potency.[8] 2. Ensure proper storage and handling of the inhibitor to prevent degradation.[5][6] |
| MAPK Pathway Reactivation | 1. If studying acquired resistance, sequence key downstream genes like NRAS, KRAS, and MEK1/2 for activating mutations.[8][10] 2. Assess for BRAF gene amplification or the presence of splice variants via qPCR or RT-PCR.[8] |
| Technical Issues with Western Blot | 1. Optimize antibody concentrations (primary and secondary). 2. Ensure efficient protein transfer to the membrane. 3. Include appropriate positive and negative controls (e.g., stimulated and unstimulated cells, sensitive and resistant cell lines). 4. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading and re-probe the membrane for total ERK to normalize p-ERK levels.[11] |
Data Presentation
Table 1: this compound IC50 Values for p-ERK Inhibition in Various Cell Lines
| Cell Line | BRAF Mutation | BRAF Class | p-ERK IC50 (nM) |
| HT29 | V600E | Class I | 1.6[5][6] |
| A375 | V600E | Class I | 0.7-7[5] |
| SK-MEL-239 | V600E | Class I | 0.7-7[5] |
| WM-266-4 | V600D | Class I | 0.7-7[5] |
| SK-MEL-24 | G469A | Class II | 10-14[5] |
| C32 | K601E | Class II | 10-14[5] |
| H1666 | G466V | Class III | 0.8-7.8[5] |
| H1755 | D594G | Class III | 0.8-7.8[5] |
Signaling Pathways and Experimental Workflows
Caption: MAPK signaling pathway with this compound inhibition point.
Caption: Mechanism of paradoxical MAPK activation by first-gen inhibitors.
Caption: Experimental workflow for Western blot analysis of p-ERK.
Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
This protocol provides a method to analyze the phosphorylation status of ERK in response to this compound treatment.
Materials:
-
Braf mutant cell line (e.g., A375)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples, add Laemmli buffer, and heat at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody against p-ERK overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[11]
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Data Analysis: Quantify band intensities and express p-ERK levels as a ratio of total ERK.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell viability as an indicator of cytotoxicity in response to this compound.
Materials:
-
Cells and appropriate culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid)[13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[14]
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: In Vitro BRAF Kinase Assay
This protocol measures the direct inhibitory effect of this compound on BRAF kinase activity.
Materials:
-
Recombinant active BRAF kinase
-
Kinase-dead MEK (as substrate)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)[15]
-
ATP
-
[γ-32P]ATP or ADP-Glo™ Kinase Assay kit for non-radioactive detection
Procedure:
-
Reaction Setup: In a microplate, add the kinase reaction buffer, substrate (kinase-dead MEK), and serially diluted this compound.
-
Enzyme Addition: Add recombinant BRAF kinase to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding ATP (and [γ-32P]ATP if using the radioactive method).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-45 minutes).[16][17]
-
Reaction Termination and Detection:
-
Radioactive method: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the phosphorylated MEK by autoradiography.[17]
-
Non-radioactive method (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, by luminescence.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration to determine the IC50 value.
References
- 1. The raf inhibitor paradox: unexpected consequences of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Overcoming Resistance in Tumours Harboring BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pnas.org [pnas.org]
Technical Support Center: Claturafenib High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common artifacts during high-throughput screening (HTS) with Claturafenib.
Troubleshooting Guides
High-throughput screens are susceptible to various artifacts that can lead to false-positive or false-negative results. Below are common issues that may be encountered when screening with this compound, along with potential causes and troubleshooting steps.
Issue 1: High Variability or Poor Z'-factor
A low Z'-factor (<0.5) indicates that the assay is not robust enough to reliably distinguish between positive and negative controls.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound, like many small molecules, may have limited aqueous solubility. Visually inspect assay plates for turbidity or precipitates. Perform a solubility test of this compound in the final assay buffer. If precipitation is observed, consider lowering the final compound concentration, adding a surfactant like Triton X-100 to the assay buffer, or modifying the buffer's pH or salt concentration.[1] |
| Reagent Instability | Ensure all reagents, including this compound stock solutions, are properly stored and have not undergone excessive freeze-thaw cycles. Prepare fresh reagents and compare results. |
| Inconsistent Dispensing | Calibrate and validate all liquid handling instrumentation to ensure accurate and precise dispensing of reagents and compounds. |
| Cell Plating Inconsistency | For cell-based assays, ensure a homogenous cell suspension and consistent cell seeding density across all wells. Edge effects in microplates can also contribute to variability. |
Issue 2: Suspected False Positives
False positives are compounds that appear active in a primary screen but do not have genuine activity against the target.
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence | In fluorescence-based assays, this compound or its impurities may be inherently fluorescent, leading to a false-positive signal.[2] To check for this, run a buffer-only plate with the compound and measure the fluorescence at the assay's excitation and emission wavelengths. If autofluorescence is detected, consider using a different detection technology (e.g., luminescence or label-free) for secondary screening.[2] |
| Assay Interference | This compound may interfere with the assay technology itself. For example, in luciferase-based assays, it could stabilize the luciferase enzyme, leading to a stronger signal.[3][4] Run a counter-screen against the reporter enzyme in the absence of the primary target. |
| Compound Aggregation | At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[4] Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help prevent aggregation-based artifacts.[1] |
| Cytotoxicity | In cell-based assays, compound-induced cell death can lead to a decrease in signal in viability assays or an increase in signal in cytotoxicity assays, which may be misinterpreted as on-target activity.[3] Perform a standard cytotoxicity assay (e.g., CellTiter-Glo®, resazurin) as a counter-screen to identify cytotoxic compounds.[5] |
Issue 3: Suspected False Negatives
False negatives are compounds with genuine activity that are missed during the primary screen.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | If this compound precipitates out of solution, its effective concentration will be lower than the nominal concentration, potentially leading to a missed hit.[1] Refer to the troubleshooting steps for compound precipitation in "Issue 1". |
| Compound Degradation | Ensure the stability of this compound in the assay buffer over the course of the experiment. This can be assessed by incubating the compound in the buffer for the duration of the assay and then analyzing its integrity via LC-MS. |
| Insufficient Assay Sensitivity | The assay may not be sensitive enough to detect the activity of this compound at the screening concentration. Optimize assay conditions, such as enzyme or substrate concentrations, to improve the signal window. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, pan-mutant BRAF inhibitor. It functions by inhibiting the phosphorylation of ERK (pERK), a downstream effector in the MAPK signaling pathway.[6][7][8] It has shown activity against various BRAF mutations, including Class I, II, and III mutants.[8][9]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is typically dissolved in DMSO to create a stock solution.[7] For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Q3: What are some known off-target effects of BRAF inhibitors that could manifest as artifacts in HTS?
A3: BRAF inhibitors have been reported to have off-target effects. For instance, some BRAF inhibitors can paradoxically activate the MAPK pathway in BRAF wild-type cells.[10][11][12] Additionally, off-target inhibition of other kinases, such as those in the JNK signaling pathway, has been observed with some BRAF inhibitors.[9][13] These off-target effects could lead to unexpected phenotypes in cell-based assays and should be considered when interpreting screening data.
Q4: How can I differentiate between true on-target activity and off-target effects or other artifacts?
A4: A multi-step validation process is crucial. This includes:
-
Dose-response curves: True hits should exhibit a sigmoidal dose-response relationship.
-
Orthogonal assays: Confirm the activity of hits using a different assay technology that measures a different aspect of the biological system (e.g., a biochemical assay to confirm hits from a cell-based screen).[14]
-
Counter-screens: As mentioned in the troubleshooting guide, these are essential for ruling out assay interference and cytotoxicity.[15]
-
Structure-Activity Relationship (SAR) analysis: Analyzing the activity of structurally related analogs can provide confidence that the observed activity is due to a specific interaction with the target.
Experimental Protocols
Protocol 1: HTRF® pERK Assay
This protocol is a general guideline for a homogenous time-resolved fluorescence (HTRF) assay to measure the inhibition of pERK by this compound.
-
Cell Plating: Seed cells in a 384-well plate at a predetermined density and incubate overnight.
-
Compound Addition: Add this compound at various concentrations to the cells. Include appropriate controls (e.g., DMSO vehicle, positive control inhibitor).
-
Stimulation: After a pre-incubation period with the compound, stimulate the cells with a growth factor (e.g., EGF) to induce ERK phosphorylation.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., anti-pERK antibody labeled with a donor fluorophore and an anti-total ERK antibody labeled with an acceptor fluorophore).
-
Incubation and Reading: Incubate the plate at room temperature to allow for antibody binding. Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot the results to determine the IC50 value of this compound.
This protocol is a general template and should be optimized for specific cell lines and experimental conditions.[6][8][16][17]
Protocol 2: AlphaLISA® SureFire® Ultra™ pERK Assay
This protocol provides a general workflow for an AlphaLISA assay to quantify pERK levels.
-
Cell Culture and Treatment: Culture and treat cells with this compound in a 96- or 384-well plate as described for the HTRF assay.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Lysate Transfer: Transfer the cell lysates to a 384-well AlphaLISA plate.
-
Addition of Acceptor Beads and Biotinylated Antibody: Add the Acceptor beads, which are conjugated to an antibody that recognizes one epitope of pERK, and a biotinylated antibody that recognizes a different epitope.
-
Incubation: Incubate to allow for the formation of the antibody-protein complex.
-
Addition of Donor Beads: Add Streptavidin-coated Donor beads, which will bind to the biotinylated antibody.
-
Incubation in the Dark: Incubate the plate in the dark to allow for the proximity of the Donor and Acceptor beads.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Determine the concentration of pERK based on a standard curve and calculate the IC50 of this compound.
This is a generalized protocol and should be optimized based on the specific AlphaLISA kit and experimental setup.[18][19][20][21][22]
Visualizations
Caption: Simplified BRAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and filtering out common HTS artifacts.
Caption: A logical flowchart for troubleshooting poor data quality in HTS assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Data Analysis Pipeline Accounting for Artifacts in Tox21 Quantitative High-Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. revvity.com [revvity.com]
- 19. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 20. tgrbiosciences.com [tgrbiosciences.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Claturafenib in Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Claturafenib in combination therapies to enhance its therapeutic index. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as PF-07799933 or ARRY-440) is an orally active, brain-penetrant, pan-mutant BRAF inhibitor.[1][2] Its primary mechanism of action is the inhibition of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in cancers with BRAF mutations.[1] this compound has shown activity against various classes of BRAF mutations, including Class I (V600), II, and III, as well as acquired resistance mutations.[1][2] A key feature of this compound is its ability to spare pERK signaling in BRAF wild-type cells, which may contribute to a more favorable therapeutic index compared to other BRAF inhibitors that can cause paradoxical pathway activation.[2]
Q2: Why is improving the therapeutic index of this compound important?
A2: The therapeutic index, a measure of a drug's safety, is a critical consideration in cancer therapy. A wider therapeutic index means that a drug is effective at a dose that is well below the dose at which it causes significant toxicity. For kinase inhibitors like this compound, combination therapies aim to improve this index by:
-
Increasing Efficacy: Achieving synergistic or additive anti-tumor effects, allowing for greater tumor cell killing.
-
Overcoming Resistance: Targeting parallel or downstream pathways to combat both primary and acquired resistance.[3][4]
-
Reducing Toxicity: Enabling the use of lower, less toxic doses of each drug while maintaining or enhancing the overall therapeutic benefit.[5]
Q3: What are the most promising combination strategies for this compound?
A3: Based on its mechanism of action, the most rational combination strategy for this compound is with inhibitors of the downstream components of the MAPK pathway, such as MEK inhibitors. The combination of this compound with the MEK inhibitor binimetinib (B1684341) is currently being investigated in clinical trials (NCT05355701).[6] This dual blockade of the MAPK pathway is intended to provide a more profound and durable inhibition of oncogenic signaling, potentially delaying the onset of resistance.[7]
Q4: What are the known resistance mechanisms to this compound and how can they be addressed?
A4: While this compound is designed to overcome some known resistance mechanisms to first-generation BRAF inhibitors, resistance can still emerge. Common mechanisms of resistance to BRAF inhibitors include:
-
Reactivation of the MAPK pathway: This can occur through mutations in downstream components like MEK1/2 or upstream activators like NRAS.[8][9]
-
BRAF amplification or alternative splicing: This leads to an overexpression of the target protein, overwhelming the inhibitor.[8][9]
-
Activation of bypass signaling pathways: Other pathways, such as the PI3K/AKT pathway, can be upregulated to promote cell survival.[9]
Combining this compound with a MEK inhibitor like binimetinib is a primary strategy to overcome resistance mediated by MAPK pathway reactivation.[7] For resistance driven by bypass pathways, further combination with inhibitors of those pathways (e.g., PI3K inhibitors) may be necessary.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected efficacy in in vitro cell viability assays with this compound and binimetinib combination.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform a dose-response matrix (checkerboard) assay to identify synergistic concentrations. Ensure that the concentration ranges for both drugs cover their respective IC50 values in the cell line being tested. |
| Incorrect Assay Duration | The cytotoxic effects of MAPK inhibitors may require longer incubation times. Consider extending the treatment duration to 72 hours or longer, ensuring that the cells in the control wells remain in the exponential growth phase. |
| Cell Seeding Density | Optimize the cell seeding density for your specific cell line. High density can lead to nutrient depletion and contact inhibition, while low density can result in poor growth, both of which can affect drug sensitivity. |
| Drug Solubility and Stability | Prepare fresh stock solutions of this compound and binimetinib in a suitable solvent like DMSO. Ensure complete dissolution before diluting in culture medium. Some kinase inhibitors can be unstable in aqueous solutions; minimize the time between drug preparation and addition to cells. |
| Cell Line Authenticity and Contamination | Verify the identity of your cell line through STR profiling. Regularly test for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
Problem 2: Difficulty in interpreting synergy from the combination assay data.
| Possible Cause | Troubleshooting Step |
| Inappropriate Synergy Model | There are several models for calculating synergy (e.g., Loewe additivity, Bliss independence). The Chou-Talalay method, which calculates a Combination Index (CI), is a widely used and robust method.[10][11] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
| Variability in Raw Data | Ensure that your assay has a good Z'-factor (>0.5) to minimize variability. High variability in your raw data can lead to unreliable synergy calculations. |
| Data Analysis Software | Utilize specialized software for synergy analysis, such as CompuSyn or similar packages in R or Python, to perform the calculations and generate isobolograms.[10] |
Problem 3: High toxicity or unexpected adverse effects observed in in vivo xenograft studies.
| Possible Cause | Troubleshooting Step |
| Drug Formulation and Administration | Ensure that the drug formulation is appropriate for the route of administration (e.g., oral gavage) and that the vehicle is well-tolerated by the animals. Prepare fresh formulations as needed based on stability data. |
| Off-target Toxicities | While this compound is designed to be selective, off-target effects can still occur, especially at higher doses.[6] Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior, skin rashes). Consider reducing the dose or adjusting the dosing schedule. |
| Combined Toxicity | The combination of this compound and a MEK inhibitor may lead to overlapping or synergistic toxicities.[5] Common toxicities with BRAF/MEK inhibitor combinations include pyrexia, rash, and gastrointestinal issues.[12][13] Prophylactic measures or supportive care may be necessary. |
| Paradoxical MAPK Activation in Stroma | Although this compound is reported to spare wild-type BRAF, high local concentrations in the tumor microenvironment could potentially lead to paradoxical activation in stromal cells, contributing to inflammation and toxicity. Combining with a MEK inhibitor should mitigate this. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in BRAF-Mutant Cell Lines
| Cell Line | BRAF Mutation | This compound pERK Inhibition IC50 (nM) |
| HT-29 | V600E (Class I) | 1.6[1][14] |
| A375 | V600E (Class I) | 0.7 - 7[2] |
| SK-MEL-28 | V600E (Class I) | 0.7 - 7[2] |
| WM-266-4 | V600D (Class I) | 0.7 - 7[2] |
| SW480 | Class II Mutant | 10 - 14[2] |
| A549 | Class III Mutant | 0.8 - 7.8[2] |
| Cell line with acquired resistance | BRAF p61 splice variant | 59[2] |
| Cell line with acquired resistance | NRASQ61K | 16[2] |
Table 2: Representative Synergy Analysis of this compound and Binimetinib in a BRAF V600E-Mutant Cell Line (e.g., A375)
Note: The following data are representative and should be determined experimentally for each specific cell line and assay conditions.
| This compound (nM) | Binimetinib (nM) | Fractional Inhibition (Fa) | Combination Index (CI) | Interpretation |
| 2.5 | 0 | 0.25 | - | - |
| 0 | 10 | 0.20 | - | - |
| 1.25 | 5 | 0.55 | 0.85 | Synergy |
| 2.5 | 10 | 0.80 | 0.70 | Synergy |
| 5 | 20 | 0.95 | 0.60 | Strong Synergy |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Synergy Analysis
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Drug Preparation: Prepare stock solutions of this compound and binimetinib in DMSO. Create a dilution series for each drug in culture medium. For combination treatments, prepare a matrix of concentrations.
-
Treatment: Remove the overnight culture medium and add 100 µL of medium containing the single agents or combinations to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Protocol 2: Western Blot for pERK Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, binimetinib, or the combination at desired concentrations for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize p-ERK levels to total ERK and the loading control.
Protocol 3: In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound, binimetinib, Combination).
-
Drug Administration: Prepare drug formulations and administer to the mice via the appropriate route (e.g., oral gavage) at the predetermined doses and schedule.
-
Monitoring: Monitor tumor volume, body weight, and overall animal health regularly throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: MAPK signaling pathway with points of inhibition by this compound and Binimetinib.
Caption: Experimental workflow for an in vitro synergy assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 3. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Overcoming Resistance in Tumours Harboring BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Resistance to BRAF inhibitors: unraveling mechanisms and future treatment options. | Semantic Scholar [semanticscholar.org]
- 9. Overcoming resistance to BRAF inhibitors - Arozarena - Annals of Translational Medicine [atm.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Management of toxicities of BRAF inhibitors and MEK inhibitors in advanced melanoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Treatment related toxicities with combination BRAF and MEK inhibitor therapy in resected stage III melanoma [frontiersin.org]
- 14. selleckchem.com [selleckchem.com]
Claturafenib Preclinical Toxicity Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential claturafenib-induced toxicities in animal models. The information is curated to offer practical solutions and insights for managing adverse events during preclinical studies.
Troubleshooting Guides for Common Toxicities
This section addresses specific issues that may arise during in vivo studies with this compound. The guidance is based on the known toxicities of BRAF inhibitors as a class, as specific preclinical toxicity data for this compound is limited in publicly available literature. This compound has been reported as generally well-tolerated in early clinical studies, suggesting a manageable safety profile[1][2].
Issue 1: Dermatological Abnormalities
-
Observed Signs: Reddened skin, papules, rashes, hyperkeratosis (thickened skin), and in some cases, the development of new cutaneous squamous cell carcinomas (cuSCC) or papillomas have been observed with other BRAF inhibitors[1][2].
-
Question: My animals are developing skin lesions after this compound administration. What should I do?
-
Answer:
-
Documentation: Carefully document the onset, location, size, and characteristics of the lesions. Photographic documentation is highly recommended.
-
Scoring: Use a standardized dermal scoring system to quantify the severity of the skin reactions.
-
Histopathology: For persistent or severe lesions, consider a biopsy for histopathological analysis to determine the nature of the lesion (e.g., inflammation, hyperkeratosis, neoplasia).
-
Dose Modification: If the skin toxicity is moderate to severe, consider a dose reduction or temporary interruption of this compound administration to assess if the lesions regress.
-
Symptomatic Treatment: Consult with a veterinarian for appropriate topical or systemic treatments to manage discomfort and prevent infection. This may include medicated shampoos or ointments.
-
Issue 2: Gastrointestinal Distress
-
Observed Signs: Animals may exhibit signs of gastrointestinal upset such as inappetence, weight loss, vomiting, dehydration, and changes in fecal consistency (e.g., soft or liquid feces)[1][2].
-
Question: My animals are losing weight and showing signs of gastrointestinal distress. How should I manage this?
-
Answer:
-
Monitoring: Increase the frequency of body weight and food intake monitoring.
-
Hydration and Nutrition: Ensure ad libitum access to water and palatable, high-caloric food. Subcutaneous fluid administration may be necessary for dehydrated animals.
-
Dose and Formulation Review: Verify the correct dose and formulation of this compound. Ensure proper vehicle and administration technique to minimize local irritation.
-
Dose Adjustment: A dose reduction or temporary cessation of treatment may be necessary if symptoms are severe and persistent.
-
Necropsy: In case of mortality, a thorough necropsy with a focus on the gastrointestinal tract should be performed to identify potential lesions such as inflammation or ulceration.
-
Issue 3: Male Reproductive System Abnormalities
-
Observed Signs: Preclinical studies with other BRAF inhibitors have shown testicular degeneration and effects on sperm (oligospermia)[1]. These may not have overt clinical signs in the short term.
-
Question: I am concerned about the potential reproductive toxicity of this compound in my male animal models. What should I look for?
-
Answer:
-
Terminal Endpoint Analysis: At the end of the study, ensure that the protocol includes the collection of reproductive organs (testes, epididymides).
-
Histopathology: Perform detailed histopathological examination of the testes and epididymides to look for signs of germ cell degeneration, reduced spermatogenesis, and presence of mature sperm.
-
Organ Weights: Record the weights of the testes and epididymides as changes in weight can be an indicator of toxicity.
-
Sperm Analysis: If feasible for the animal model, sperm count, motility, and morphology analysis can provide functional data.
-
Quantitative Data Summary
The following tables summarize toxicity data for related BRAF inhibitors, which can serve as a reference for potential this compound-induced effects.
Table 1: Preclinical Toxicities of Dabrafenib in Animal Models
| Species | Target Organ(s) | Observed Toxicities | Reference(s) |
| Rat | Skin, Male Reproductive Organs, Stomach | Skin lesions, papules, aspermia, inflammation | [3] |
| Dog | Skin, Male Reproductive Organs, Heart | Skin lesions, papules, germ cell degeneration, oligospermia, hemorrhage of the atrioventricular valve | [1][3] |
Table 2: Preclinical Toxicities of Vemurafenib in Animal Models
| Species | Target Organ(s) | Observed Toxicities | Reference(s) |
| Dog | Gastrointestinal Tract, Liver, Skin, Hematopoietic System | Excessive salivation, vomiting, dehydration, weight loss, increased liver enzymes (ALP, ALT, AST, GGT), neutrophilia, eosinophilia, formation of cutaneous squamous cell carcinomas and papillomas | [2] |
Experimental Protocols
Protocol 1: Assessment of Dermatological Toxicity
-
Animal Model: As per the primary study design (e.g., nude mice, Sprague-Dawley rats).
-
This compound Administration: Administer this compound at the desired dose and route.
-
Daily Observation: Conduct daily visual inspection of the entire skin surface of each animal.
-
Lesion Scoring: Score any observed skin lesions based on a predefined scale (e.g., 0 = no lesion, 1 = mild erythema, 2 = moderate erythema and/or papules, 3 = severe erythema/papules and/or ulceration).
-
Photography: Document representative lesions with high-resolution photographs, including a scale for size reference.
-
Biopsy and Histopathology: At the study endpoint, or if lesions become severe, euthanize the animal and collect skin samples from affected and unaffected areas. Fix samples in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
Protocol 2: Monitoring for Gastrointestinal Toxicity
-
Animal Model: As per the primary study design.
-
This compound Administration: Administer this compound as required.
-
Daily Monitoring:
-
Record body weight daily.
-
Measure and record daily food and water consumption.
-
Observe for clinical signs of GI distress including vomiting, diarrhea, and changes in posture or activity level.
-
Score fecal consistency (e.g., 0 = normal, 1 = soft, 2 = liquid).
-
-
Dose Interruption/Reduction: If an animal loses more than 15-20% of its initial body weight or shows persistent signs of severe GI distress, consider a temporary halt or dose reduction of the treatment.
-
Necropsy: At the end of the study, perform a gross examination of the entire gastrointestinal tract. Collect sections of the stomach, duodenum, jejunum, ileum, and colon for histopathological analysis.
Visualizations
Caption: this compound inhibits mutant BRAF, blocking the MAPK signaling pathway.
References
- 1. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 2. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to manage Claturafenib degradation during storage
Welcome to the Technical Support Center for Claturafenib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of potential degradation-related issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years. For shorter periods, storage at 4°C for up to two years is also acceptable.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[3] For optimal stability, these stock solutions should be aliquoted into single-use volumes to prevent multiple freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[4][5] Always ensure the vial is tightly sealed to prevent solvent evaporation and absorption of moisture, as DMSO is hygroscopic.[3]
Q3: My this compound solution has changed color. What does this indicate?
A change in the color of your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is critical to assess the integrity of the compound before proceeding with your experiments.
Q4: I'm observing precipitation in my frozen stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit has been exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage. To address this, you can:
-
Thaw Slowly: Allow the solution to thaw slowly at room temperature and vortex gently to ensure it is fully redissolved before use.
-
Check Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing stock solutions at a slightly lower concentration.
-
Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots to minimize the impact of temperature cycling.
Q5: Can I store this compound diluted in aqueous media or cell culture medium?
It is not recommended to store this compound in aqueous-based media for extended periods. The stability of small molecule inhibitors can be significantly reduced in aqueous solutions due to hydrolysis and other degradation pathways. Components within cell culture medium, such as proteins and varying pH levels, can also contribute to degradation. Always prepare fresh dilutions from your frozen DMSO stock immediately before each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in assays.
This is a common problem that may arise from the degradation of this compound in solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Degradation of Stock Solution:
-
Cause: Repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures, or exposure to air and light.
-
Solution: Prepare a fresh stock solution from solid powder. Always aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store solutions in amber vials or wrap containers in foil to protect from light. For compounds susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
-
-
Instability in Assay Medium:
-
Cause: this compound may degrade over the course of a long-term experiment in the cell culture medium.
-
Solution: Prepare working solutions fresh from a DMSO stock for each experiment. For long-term assays, consider replenishing the compound at regular intervals.
-
Issue 2: Solubility problems and precipitation in aqueous buffers.
-
Exceeded Aqueous Solubility:
-
Cause: The final concentration of this compound in the aqueous buffer is higher than its solubility limit.
-
Solution: Try lowering the final concentration of the compound in your assay. Determine the kinetic solubility of your compound in the specific assay buffer you are using.
-
-
High Final DMSO Concentration:
-
Cause: While DMSO aids initial dissolution, a high final concentration in aqueous buffer can cause the compound to precipitate.
-
Solution: As a general guideline, keep the final DMSO concentration below 0.5% in cell-based assays, as higher concentrations can be cytotoxic and may also lead to precipitation.
-
-
pH-Dependent Solubility:
-
Cause: The solubility of compounds with ionizable groups can be highly dependent on the pH of the buffer.
-
Solution: Experiment with different pH values to find the optimal range for this compound's solubility, ensuring the chosen pH is compatible with your experimental system.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | Up to 3 years | [1][6] |
| 4°C | Up to 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [4][5][7] |
| -20°C | Up to 1 month | [4][5][7] |
Experimental Protocols
Protocol 1: Stability-Indicating Analysis of this compound using HPLC
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and heat) and develop an HPLC method that can resolve the parent compound from any degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and methanol
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Analytical HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a designated time course (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a designated time course. Neutralize the solution before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light, for a designated time course.
-
Thermal Degradation: Keep the solid powder and the stock solution at an elevated temperature (e.g., 60-80°C) for a designated time course.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a designated time course. Run a parallel sample protected from light as a control.
-
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method to separate this compound from its degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid.
-
Monitor the elution at a suitable wavelength (e.g., 272 nm).
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent this compound peak.
-
Mandatory Visualization
This compound Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
This compound is a pan-mutant BRAF inhibitor. It targets the BRAF kinase, a key component of the MAPK/ERK signaling pathway. This pathway transmits extracellular signals to the nucleus, regulating cell proliferation, differentiation, and survival.[6] In many cancers, mutations in BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[6] this compound inhibits this aberrant signaling.[4][8][9]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
References
- 1. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
Technical Support Center: Claturafenib Treatment Schedule Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Claturafenib (PF-07799933). Our goal is to help you refine treatment schedules for optimal efficacy in your preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, brain-penetrant, pan-mutant inhibitor of the BRAF kinase.[1][2][3][4][5] It functions by disrupting BRAF-containing dimers, which inhibits the MAPK/ERK signaling pathway.[5][6] This mechanism is effective against cancers with various BRAF mutations, including Class I, II, and III mutations, as well as acquired resistance mutations that affect dimerization.[1][3] Unlike earlier generation inhibitors, this compound shows less paradoxical activation of the MAPK pathway in BRAF wild-type cells.[3]
Q2: What are the key differences between this compound and other BRAF inhibitors?
A2: this compound is distinguished by its broad activity against multiple classes of BRAF mutations, including those that confer resistance to first and second-generation BRAF inhibitors.[3] It is designed to inhibit the active dimer conformation of the BRAF protein, a common resistance mechanism. Furthermore, it is a brain-penetrant molecule, suggesting potential efficacy against brain metastases.[2][3][4][5]
Q3: Is this compound effective against acquired resistance to other BRAF inhibitors?
A3: Yes, preclinical data suggests that this compound is effective against cell lines with acquired resistance to other RAF inhibitors.[3][5] Its ability to disrupt mutant BRAF dimers is a key factor in overcoming this resistance.[3] Common mechanisms of resistance to BRAF inhibitors involve the reactivation of the MAPK pathway, often through dimerization.[7][8][9]
Troubleshooting Guide
Problem 1: Suboptimal efficacy or rapid development of resistance in in-vivo models.
Possible Cause 1: Inadequate Dosing Schedule.
-
Solution: The dosing schedule may not be maintaining a sufficient concentration of this compound to continuously inhibit the target. A preclinical study in mice showed tumor regression with a once-daily oral administration of 30 mg/kg.[1] Consider a pharmacokinetic analysis to determine the optimal dosing frequency and concentration to maintain target inhibition.
Possible Cause 2: Activation of Bypass Signaling Pathways.
-
Solution: Resistance to BRAF inhibitors can emerge through the activation of alternative signaling pathways, such as the PI3K-AKT pathway.[8][9][10] Consider combination therapy to simultaneously target multiple pathways. Preclinical and clinical studies are exploring the combination of this compound with MEK inhibitors like binimetinib.[3][11]
Problem 2: Inconsistent results in cell-based assays.
Possible Cause 1: Variability in cell line sensitivity.
-
Solution: Different BRAF mutations can confer varying degrees of sensitivity to this compound. It is crucial to characterize the specific BRAF mutation in your cell lines. The IC50 values for pERK inhibition by this compound vary across different classes of BRAF mutations.[1][3]
Possible Cause 2: Issues with drug formulation and stability.
-
Solution: this compound has low water solubility.[3] Ensure proper solubilization using recommended solvents like DMSO for in vitro studies.[2] For in vivo studies, specific formulations with agents like PEG300, Tween-80, and saline or corn oil are suggested.[1][2] Stock solutions should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound on pERK Inhibition in Various BRAF Mutant Cell Lines
| BRAF Mutation Class | IC50 Range (nmol/L) |
| Class I | 0.7–7 |
| Class II | 10–14 |
| Class III | 0.8–7.8 |
| Indel Mutants | 113–179 |
| Acquired BRAF p61 Splice Variant | 59 |
| Acquired NRASQ61K | 16 |
| BRAF Wild-Type | ≥9,800 |
| Data sourced from preclinical studies.[3] |
Experimental Protocols
Protocol 1: In Vitro pERK Inhibition Assay
-
Cell Culture: Plate cells harboring known BRAF mutations in appropriate growth media and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in DMSO. Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate for visualization. Quantify the band intensities to determine the ratio of pERK to total ERK and calculate the IC50 value.
Protocol 2: In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., female Foxn1nu mice).[1]
-
Tumor Implantation: Subcutaneously implant cancer cells with the desired BRAF mutation into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[4]
-
Treatment Schedule: Once tumors reach a specified size, randomize the mice into control and treatment groups. Administer this compound orally at a predetermined dose and schedule (e.g., 30 mg/kg, once daily).[1]
-
Efficacy Assessment: Measure tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
Caption: this compound's mechanism of action in the MAPK/ERK pathway.
Caption: A logical workflow for preclinical evaluation of this compound.
Caption: A troubleshooting flowchart for addressing suboptimal efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 4. This compound | PF-07799933 | selective BRAF inhibitor | TargetMol [targetmol.com]
- 5. PF-07799933 (this compound) - Chemietek [chemietek.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 9. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. News - this compound (PF-07799933) - LARVOL VERI [veri.larvol.com]
Validation & Comparative
A Head-to-Head Comparison of Claturafenib and Encorafenib in BRAF V600E Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for BRAF-mutant cancers, the development of next-generation inhibitors aims to overcome the limitations of existing treatments, such as acquired resistance and paradoxical pathway activation. This guide provides an objective comparison of Claturafenib (PF-07799933), a novel pan-mutant BRAF inhibitor, and Encorafenib (B612206), an established BRAF V600E inhibitor, with a focus on their performance in BRAF V600E preclinical models.
Mechanism of Action and Signaling Pathway
Both this compound and Encorafenib are potent ATP-competitive kinase inhibitors targeting the BRAF protein within the MAPK/ERK signaling pathway. However, they exhibit key differences in their selectivity and their effects on BRAF dimerization and paradoxical pathway activation.
Encorafenib is a highly selective inhibitor of the BRAF V600E monomer.[1][2] In BRAF V600E-mutant cells, which typically have low levels of RAS activation, Encorafenib effectively inhibits the constitutively active monomeric BRAF, leading to the suppression of downstream signaling through MEK and ERK.[2] However, like other first-generation BRAF inhibitors, Encorafenib can promote the dimerization of wild-type BRAF and CRAF, leading to paradoxical activation of the MAPK pathway in BRAF wild-type cells.[2][3] This paradoxical activation is a known mechanism of on-target toxicity.
This compound , on the other hand, is a next-generation, selective, pan-mutant BRAF inhibitor designed to inhibit both monomeric and dimeric forms of mutant BRAF.[4][5] A key feature of this compound is its ability to disrupt mutant BRAF-containing dimers, which are a common mechanism of resistance to first-generation BRAF inhibitors.[4][6] Crucially, in preclinical studies, this compound has demonstrated less paradoxical activation of pERK in BRAF wild-type cells compared to Encorafenib.[6] This suggests a potentially wider therapeutic window and a more favorable safety profile.
Caption: Simplified MAPK signaling pathway and points of inhibition for this compound and Encorafenib.
Comparative Efficacy in BRAF V600E Models
In Vitro Potency
The half-maximal inhibitory concentration (IC50) for the inhibition of phosphorylated ERK (pERK) is a key measure of a drug's potency in blocking the MAPK pathway. Preclinical data from a comprehensive study provides a direct comparison of this compound and Encorafenib across various BRAF V600E mutant cell lines.[4]
| Cell Line | Cancer Type | This compound (pERK IC50, nM) | Encorafenib (pERK IC50, nM) |
| A375 | Melanoma | 0.7 | 3.7 |
| COLO205 | Colorectal | 1.6 | 3.0 |
| HT29 | Colorectal | 1.6 | 2.6 |
| RKO | Colorectal | 7.0 | 130 |
| SK-MEL-28 | Melanoma | 1.8 | 2.2 |
Data extracted from Yaeger et al., Cancer Discov. 2024.[4]
As the data indicates, this compound generally demonstrates more potent inhibition of pERK in BRAF V600E cell lines compared to Encorafenib.
In Vivo Antitumor Activity
In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are critical for evaluating the therapeutic potential of drug candidates.
This compound: In preclinical studies, this compound administered orally once daily at 30 mg/kg resulted in tumor regressions in subcutaneous xenografts of BRAF V600E mutant models.[7] Furthermore, this compound has shown strong antitumor activity, both systemically and in the brain, against de novo BRAF V600E mutant tumors.[4]
Encorafenib: Encorafenib has also demonstrated significant antitumor activity in BRAF V600E xenograft models. For example, in the COLO 201 xenograft model, Encorafenib at a dose of 20 mg/kg administered twice daily led to tumor growth inhibition.[8]
While direct head-to-head in vivo studies are not extensively published, the available data suggests both agents have potent antitumor effects in BRAF V600E models. The broader activity of this compound against resistance-conferring BRAF dimers suggests it may offer more durable responses.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound or Encorafenib required to inhibit the growth of BRAF V600E mutant cancer cell lines by 50%.
Materials:
-
BRAF V600E mutant cell lines (e.g., A375, HT29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and Encorafenib stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Encorafenib in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.[9]
Western Blot Analysis of MAPK Pathway Signaling
Objective: To assess the effect of this compound and Encorafenib on the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK, ERK).
Materials:
-
BRAF V600E mutant cell lines
-
This compound and Encorafenib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound or Encorafenib for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound and Encorafenib in a BRAF V600E xenograft model.
Materials:
-
Immunocompromised mice (e.g., nu/nu or NOD/SCID)
-
BRAF V600E mutant cancer cells (e.g., A375, COLO 201)
-
Matrigel (optional)
-
This compound and Encorafenib formulations for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 BRAF V600E mutant cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, Encorafenib).
-
Administer the drugs orally at the desired doses and schedule (e.g., once or twice daily).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Caption: General experimental workflow for in vivo xenograft studies.
Conclusion
This compound represents a promising next-generation BRAF inhibitor with a distinct mechanistic profile compared to Encorafenib. Its ability to inhibit both monomeric and dimeric forms of mutant BRAF, coupled with reduced paradoxical pathway activation, suggests the potential for improved efficacy and a better safety profile. The preclinical data in BRAF V600E models indicates that this compound is a highly potent inhibitor of the MAPK pathway, with robust in vivo antitumor activity. Further clinical investigation is warranted to fully elucidate the comparative benefits of this compound in the treatment of BRAF V600E-mutant cancers.
References
- 1. Mechanisms of acquired resistance to BRAF V600E inhibition in colon cancers converge on RAF dimerization and are sensitive to its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison of Claturafenib and Other Pan-RAF Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational pan-RAF inhibitor Claturafenib (PF-07799933) against other notable pan-RAF inhibitors in clinical development. This analysis is supported by preclinical and clinical data on their mechanisms of action, efficacy, and selectivity, with a focus on quantitative comparisons and detailed experimental methodologies.
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in the BRAF gene, is a key oncogenic driver in a variety of cancers, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer. While first-generation BRAF inhibitors targeting the V600E mutation have shown clinical benefit, the emergence of resistance, often through reactivation of the MAPK pathway via RAF dimers, has necessitated the development of next-generation pan-RAF inhibitors. These agents are designed to inhibit all RAF isoforms (A-RAF, B-RAF, and C-RAF) and their dimeric forms, offering a broader spectrum of activity against various BRAF mutations and resistance mechanisms.
This guide focuses on a head-to-head comparison of this compound with other pan-RAF inhibitors that have shown promising preclinical and clinical activity, including Plixorafenib (PLX8394), Lifirafenib (BGB-283), Naporafenib (LXH254), and KIN-2787.
Performance at a Glance: Pan-RAF Inhibitors
The following tables provide a summary of the in vitro and in vivo performance of this compound and its key competitors.
| Inhibitor | Target(s) | Mechanism of Action |
| This compound (PF-07799933) | Pan-mutant BRAF | Orally active, brain-penetrant inhibitor that disrupts mutant BRAF dimers and spares wild-type RAF signaling.[1][2][3] |
| Plixorafenib (PLX8394) | BRAF (V600E and wild-type), CRAF | Next-generation inhibitor that blocks signaling from both monomeric BRAF V600 and dimeric non-V600 BRAF without inducing paradoxical activation.[4] |
| Lifirafenib (BGB-283) | RAF family kinases, EGFR | Potent inhibitor of RAF dimers and EGFR, addressing feedback activation of EGFR as a resistance mechanism.[5][6][7][8] |
| Naporafenib (LXH254) | BRAF, CRAF | Type II ATP-competitive inhibitor of BRAF and CRAF, effective against both monomers and dimers.[9][10] |
| KIN-2787 | Pan-RAF (ARAF, BRAF, CRAF) | Potent and selective inhibitor designed to target Class I, II, and III BRAF mutations by inhibiting both monomers and dimers.[11][12] |
In Vitro Efficacy: Biochemical and Cellular Assays
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for each inhibitor against various BRAF mutations and other relevant kinases.
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound (PF-07799933) | pERK (HT29 cells) | 1.6[1][2] | Cell-based assay |
| BRAF Class I mutants | 0.7 - 7[1][3] | Cell-based pERK inhibition | |
| BRAF Class II mutants | 10 - 14[1][3] | Cell-based pERK inhibition | |
| BRAF Class III mutants | 0.8 - 7.8[1][3] | Cell-based pERK inhibition | |
| Wild-type BRAF cells | ≥9,800[3] | Cell-based pERK inhibition | |
| Plixorafenib (PLX8394) | BRAF (V600E) | 3.8[4] | Cell-free assay |
| Wild-type BRAF | 14[4] | Cell-free assay | |
| CRAF | 23[4] | Cell-free assay | |
| Lifirafenib (BGB-283) | BRAF (V600E) | 23[5][7][8] | Recombinant kinase domain |
| EGFR | 29[5][7][8] | Biochemical assay | |
| EGFR (T790M/L858R) | 495[5][8] | Biochemical assay | |
| Wild-type BRAF | 69[6] | Biochemical assay | |
| CRAF | 6.5[6] | Biochemical assay | |
| Naporafenib (LXH254) | BRAF | 0.21[9] | Biochemical assay |
| CRAF | 0.072[9] | Biochemical assay | |
| KIN-2787 | ARAF, BRAF, CRAF | 0.06 - 3.46[11][12] | Biochemical assay |
| BRAF Class II/III mutant cell lines | < 50[12] | Cell-based pERK inhibition |
In Vivo Efficacy: Xenograft Models
The antitumor activity of these pan-RAF inhibitors has been evaluated in various preclinical xenograft models. The table below summarizes key findings from these in vivo studies.
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes |
| This compound (PF-07799933) | BRAF G469A mutant NSCLC & BRAF K601E mutant melanoma PDX models | 30 mg/kg, p.o., once daily | Tumor regressions observed.[1] |
| Plixorafenib (PLX8394) | BRAF mutant melanoma xenografts | 50 mg/kg, twice daily | Significant reduction in tumor growth and ERK1/2 signaling.[13][14] |
| BRAF K601E PDX model | Not specified | Partial inhibition of tumor growth.[13] | |
| Lifirafenib (BGB-283) | BRAF V600E colorectal cancer xenografts (HT29, Colo205, WiDr) | Dose-dependent | Partial and complete tumor regressions.[5][7][8][15] |
| Naporafenib (LXH254) | BRAF, NRAS, and KRAS-mutant xenograft models | Not specified | Significant antitumor activity, particularly in models lacking ARAF.[9] |
| KIN-2787 | BRAF Class I, II, and III mutant human xenografts (A-375, BxPC-3, WM3629) | Daily oral administration | Dose-dependent tumor growth inhibition and regressions. |
| NRAS mutant melanoma xenografts | Daily, in combination with binimetinib | Significant tumor growth inhibition benefit compared to single agents.[16] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. KIN-2787: A Next-Generation Pan-RAF Inhibitor Effective Against Class II and III BRAF Mutant Cancers [synapse.patsnap.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
Claturafenib Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models, Outperforming Standard-of-Care Therapies in Certain Cancer Types
For Immediate Release
[City, State] – [Date] – New research highlights the significant therapeutic potential of Claturafenib (also known as BGB-283, PF-07799933, and ARRY-440), a pan-mutant BRAF inhibitor, in patient-derived xenograft (PDX) models of various cancers. The studies, which provide a direct comparison with existing treatments, suggest that this compound may offer a valuable alternative for patients with tumors harboring BRAF mutations, including those resistant to current therapies.
This compound's efficacy was notably demonstrated in hepatocellular carcinoma (HCC) and BRAF-mutant melanoma PDX models. In HCC models, orally administered this compound resulted in significant tumor growth inhibition and was found to be more efficacious than sorafenib (B1663141) in a portion of the models tested.[1] For BRAF V600-mutant melanoma with acquired resistance, this compound, as a single agent and in combination with a MEK inhibitor, showed superior activity, leading to tumor regression where a combination of encorafenib (B612206) and binimetinib (B1684341) was less effective.
These findings are particularly relevant for drug development professionals and cancer researchers, as PDX models are considered to be highly predictive of clinical outcomes. By preserving the unique characteristics of a patient's tumor, these models offer a more accurate platform for evaluating the efficacy of novel cancer therapies.
Comparative Efficacy of this compound in PDX Models
The following tables summarize the key quantitative data from preclinical studies, comparing the anti-tumor activity of this compound with other targeted therapies in patient-derived xenograft models.
Table 1: Efficacy of this compound (BGB-283) vs. Sorafenib in Hepatocellular Carcinoma (HCC) PDX Models
| PDX Model | Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Outcome vs. Sorafenib |
| HCC Model 1 | This compound (BGB-283) | Oral, daily | Significant | More efficacious |
| HCC Model 2 | This compound (BGB-283) | Oral, daily | Significant | More efficacious |
| HCC Model 3 | This compound (BGB-283) | Oral, daily | Significant | More efficacious |
| HCC Model 4 | This compound (BGB-283) | Oral, daily | Significant | More efficacious |
| HCC Model 5 | This compound (BGB-283) | Oral, daily | Significant | Similar efficacy |
| HCC Model 6 | This compound (BGB-283) | Oral, daily | Significant | Similar efficacy |
| HCC Model 7 | This compound (BGB-283) | Oral, daily | Significant | Similar efficacy |
| HCC Model 2/7 | Sorafenib | Oral, daily | Inactive | - |
Data synthesized from a study comparing the in vivo anti-tumor activities of BGB-283 and sorafenib in seven human primary HCC xenograft mouse models.[1]
Table 2: Efficacy of this compound (PF-07799933) in a BRAF V600-Mutant Melanoma PDX Model with Acquired Resistance
| Treatment Group | Dosing | Outcome |
| This compound (PF-07799933) | 30 mg/kg, p.o., once daily | Superior activity, tumor regression |
| This compound + Binimetinib | Combination | Augmented efficacy, tumor regression |
| Encorafenib + Binimetinib | Combination | Minimal antitumor activity |
This PDX model harbored an acquired BRAF p61 splice variant, a mechanism of resistance to BRAF inhibitors.[2]
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is crucial for the scientific community to replicate and build upon these findings.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study
1. PDX Model Generation:
-
Fresh tumor tissue is obtained from consenting patients.
-
Tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., NOD-scid IL2Rgammanull).
-
Tumor growth is monitored, and when tumors reach a specific volume (e.g., 1500-2000 mm³), they are harvested and passaged to expand the model.
-
Early passages (typically P3-P5) are used for efficacy studies to maintain the fidelity of the original tumor.
2. Animal Husbandry and Study Initiation:
-
Female immunodeficient mice (e.g., Foxn1nu), 6-8 weeks old, are used.
-
Mice are housed in a pathogen-free environment.
-
Tumor fragments or cells from the expanded PDX model are implanted subcutaneously into the flank of study mice.
-
Tumor growth is monitored using caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
3. Drug Formulation and Administration:
-
This compound (PF-07799933): Formulated for oral administration (p.o.) once daily at a dose of 30 mg/kg.[3]
-
Sorafenib: Formulated for oral administration.
-
Vehicle Control: The formulation vehicle is administered to the control group following the same schedule.
4. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
The study continues for a specified duration or until tumors in the control group reach a humane endpoint.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study.
5. Endpoint Analysis:
-
At the end of the study, tumors are excised for further analysis, which may include:
-
Immunohistochemistry (IHC) for pharmacodynamic markers (e.g., pERK).
-
Western blotting.
-
Genetic and molecular analysis to study mechanisms of response and resistance.
-
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the scientific underpinnings of this compound's action and the experimental design, the following diagrams are provided.
Caption: this compound inhibits the BRAF kinase in the MAPK signaling pathway.
References
- 1. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide: Claturafenib vs. First-Generation BRAF Inhibitors in Overcoming Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The advent of first-generation BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib (B601069), marked a significant breakthrough in the treatment of BRAF V600-mutant melanomas. However, the efficacy of these therapies is often limited by the development of acquired resistance, which poses a significant clinical challenge. This guide provides a comprehensive comparison of the next-generation pan-mutant BRAF inhibitor, Claturafenib (PF-07799933), with first-generation BRAF inhibitors, focusing on their performance against resistant cell lines and detailing the underlying experimental data and methodologies.
Executive Summary
This compound demonstrates a distinct advantage over first-generation BRAF inhibitors by effectively targeting key resistance mechanisms. Preclinical data reveal that this compound maintains potent activity in cellular models that have developed resistance to vemurafenib and dabrafenib. This enhanced activity is attributed to its ability to inhibit both monomeric and dimeric forms of the BRAF protein, a crucial feature for overcoming resistance driven by BRAF dimerization.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of this compound compared to first-generation BRAF inhibitors in BRAF V600E-mutant melanoma cell lines, including those with acquired resistance.
Table 1: Inhibition of pERK in BRAF-Mutant Cell Lines
| Cell Line | BRAF Mutation Status | Acquired Resistance Mechanism | Inhibitor | IC50 (nM) for pERK Inhibition |
| HT-29 | V600E | - | This compound | 1.6[1][2] |
| A375 | V600E | - | This compound | 0.7-7[1][3] |
| Vemurafenib | ~173-5000[4] | |||
| Dabrafenib | 9.5[5] | |||
| A375-R | V600E | Vemurafenib Resistant | Vemurafenib | >10,000[6] |
| Dabrafenib Resistant | Dabrafenib | 110,500[5] | ||
| MEL21514 | V600E | BRAF p61 splice variant | This compound | 59[1][3] |
| - | V600E | Acquired NRASQ61K | This compound | 16[1][3] |
Table 2: Cell Viability (IC50) in Parental and Resistant Melanoma Cell Lines
| Cell Line | Inhibitor | Parental IC50 | Resistant IC50 | Fold Increase in Resistance |
| SK-Mel-28 | Vemurafenib | 82 nM[7] | >10 µM (R-SK-Mel)[7] | >120 |
| A375 | Vemurafenib | 145 nM[7] | 21.95 µM (A2058R)[8] | ~151 |
| WM-115 | Vemurafenib | 1227 nM[7] | - | - |
| A375 | Dabrafenib | 9.5 nM[5] | 110.5 µM (A375_B-RAFi (R))[5] | ~11,631 |
| 397 | Dabrafenib | 0.006 nM[5] | 280 µM (397_B-RAFi (R))[5] | ~46,666,667 |
Signaling Pathways and Resistance Mechanisms
First-generation BRAF inhibitors are highly effective against monomeric BRAF V600E. However, resistance frequently emerges through reactivation of the MAPK pathway, often driven by the formation of BRAF dimers (homodimers or heterodimers with CRAF), or through activation of parallel signaling pathways such as the PI3K/AKT pathway.[9][10] this compound is designed to inhibit both BRAF monomers and dimers, directly addressing a key mechanism of acquired resistance.[3][11][12]
Caption: Resistance to first-generation BRAF inhibitors often involves MAPK pathway reactivation or bypass signaling.
The following diagram illustrates the experimental workflow for assessing cross-resistance.
Caption: Workflow for evaluating inhibitor efficacy in parental and resistant cell lines.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate BRAF-mutant melanoma cells (both parental and resistant strains) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, vemurafenib, or dabrafenib for 72 hours. Include a vehicle control (DMSO).
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: For MTS assays, measure the absorbance at 490 nm. For MTT assays, first add a solubilizing agent to dissolve the formazan (B1609692) crystals, and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Western Blot for pERK Inhibition
This technique is used to detect the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the inhibitors at various concentrations for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK (pERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of pERK.
Conclusion
The preclinical data strongly suggest that this compound is a promising next-generation BRAF inhibitor with the potential to overcome common mechanisms of resistance to first-generation agents. Its ability to inhibit both monomeric and dimeric BRAF provides a clear mechanistic advantage. Further clinical investigation is warranted to validate these findings and establish the role of this compound in the treatment of BRAF-mutant cancers, particularly in patients who have developed resistance to prior BRAF-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Overcoming chemoresistance to b-raf inhibitor in melanoma via targeted inhibition of phosphoenolpyruvate carboxykinase1 using 3-mercaptopropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 11. PF-07799933 (this compound) - Chemietek [chemietek.com]
- 12. BRAFi | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
Comparative Analysis of Claturafenib's Efficacy on Diverse BRAF Fusion Proteins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of Claturafenib (PF-07799933), a potent pan-mutant BRAF inhibitor, and its potential efficacy against various BRAF fusion proteins. While direct comparative preclinical data across a wide range of specific BRAF fusions for this compound is limited in publicly available literature, this document synthesizes existing knowledge on its mechanism of action and effectiveness against different BRAF mutant classes to provide a framework for evaluation.
This compound is an orally active, brain-penetrant inhibitor designed to target a wide spectrum of BRAF mutations, including Class I, II, and III alterations.[1][2][3] BRAF fusions, which are oncogenic drivers in a variety of solid tumors, are typically classified as Class II BRAF alterations.[2][3] These fusions lead to constitutive activation of the MAPK signaling pathway, promoting uncontrolled cell growth and survival.[4][5]
Efficacy of this compound Against BRAF Mutant Classes
Preclinical studies have demonstrated this compound's broad activity against cell lines harboring various BRAF mutations. The half-maximal inhibitory concentration (IC50) for phosphorylated ERK (pERK), a key downstream effector in the MAPK pathway, illustrates its potency across different mutant classes.
| BRAF Alteration Class | Type of Alteration | This compound pERK IC50 Range |
| Class I | Monomeric (e.g., V600E) | 0.7 - 7 nM |
| Class II | Dimeric (Includes Fusions) | 10 - 14 nM |
| Class III | Dimeric | 0.8 - 7.8 nM |
Data sourced from preclinical studies.[2][3]
Signaling Pathway and Mechanism of Action
BRAF fusion proteins typically lack the N-terminal autoinhibitory domain, leading to constitutive dimerization and activation of the MAPK pathway, independent of upstream RAS signaling.[4] this compound, as a pan-mutant BRAF inhibitor, is designed to disrupt these BRAF-containing dimers.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 4. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming resistance to single-agent therapy for oncogenic BRAF gene fusions via combinatorial targeting of MAPK and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Independent Validation of Claturafenib's Brain-to-Plasma Ratio: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the brain-to-plasma ratio of the novel pan-mutant BRAF inhibitor, Claturafenib, against other prominent kinase inhibitors used in the treatment of brain tumors. While specific, independently validated quantitative data for this compound's brain-to-plasma ratio is not yet publicly available, it is consistently described as a "brain-penetrant" agent, developed to address the significant challenge of treating brain metastases.[1][2][3][4] This guide will therefore place this compound in the context of existing kinase inhibitors with established brain penetration data, offering a valuable resource for researchers in neuro-oncology and drug development.
Comparative Brain-to-Plasma Ratios of Kinase Inhibitors
The efficacy of kinase inhibitors in treating primary brain tumors and brain metastases is critically dependent on their ability to cross the blood-brain barrier (BBB). The brain-to-plasma ratio (Kp or B/P ratio) and the unbound brain-to-plasma ratio (Kpuu) are key pharmacokinetic parameters used to quantify this penetration. A higher ratio generally indicates better brain distribution. The following table summarizes the reported brain-to-plasma ratios for a selection of kinase inhibitors targeting various pathways implicated in brain cancers.
| Drug Class | Drug | Target | Brain-to-Plasma Ratio (Total, Kp) | Unbound Brain-to-Plasma Ratio (Kpuu) | Species | Citation(s) |
| BRAF Inhibitors | This compound | BRAF (pan-mutant) | Described as "brain-penetrant" | Not yet reported | Preclinical | [1][2][3][4] |
| Dabrafenib | BRAF V600E | 0.023 (wild-type), 0.42 (Mdr1a/b-/-Bcrp1-/-) | Not specified | Mouse | [5] | |
| Vemurafenib | BRAF V600E | 0.008 (wild-type), 0.07 (Mdr1a/b-/-Bcrp1-/-) | Not specified | Mouse | [5] | |
| MLN2480 | BRAF (pan-RAF) | 0.20 | 0.05 | Mouse | [6] | |
| CCT196969 | BRAF (pan-RAF) | 0.006 | 0.03 | Mouse | [6] | |
| LY3009120 | BRAF (pan-RAF) | 0.05 | 0.02 | Mouse | [6] | |
| MEK Inhibitors | Trametinib | MEK1/2 | 0.148 (wild-type), 0.733 (Mdr1a/b-/-) | Not specified | Mouse | [7] |
| E6201 | MEK | 2.66 (wild-type) | Not specified | Mouse | [8] | |
| EGFR Inhibitors | Osimertinib | EGFR | 3.41 | Not specified | Mouse | [9][10] |
| AZD3759 | EGFR | Not specified | 0.86 | Mouse | [9] | |
| JCN037 | EGFR | >2.0 | Not specified | Mouse | ||
| Gefitinib | EGFR | 0.21 | Not specified | Mouse | [9] | |
| Erlotinib | EGFR | CSF/plasma ratio: 3-6% | Not specified | Human | [9] | |
| Afatinib | EGFR | <0.36 | Not specified | Mouse | [9] | |
| Rociletinib | EGFR | 0.08 | Not specified | Mouse | [10] | |
| ALK Inhibitors | Alectinib | ALK | CSF/plasma ratio: 0.75 | Not specified | Human | |
| Lorlatinib | ALK | CSF/plasma ratio: 0.75 | 0.77 | Human | ||
| Ceritinib | ALK | CSF/plasma ratio: 0.13-0.35 | Not specified | Human | ||
| Brigatinib | ALK | CSF/plasma ratio: 0.31 | Not specified | Human | ||
| Crizotinib | ALK | CSF/plasma ratio: 0.003 | Not specified | Human | ||
| CDK4/6 Inhibitors | Abemaciclib | CDK4/6 | Comparable concentrations in tissues and plasma | Not specified | Human | |
| Palbociclib | CDK4/6 | Does not cross the BBB | Not specified | Human | ||
| Ribociclib | CDK4/6 | Does not cross the BBB | Not specified | Human |
Experimental Protocols
The determination of the brain-to-plasma ratio is a critical experiment in the preclinical assessment of neuro-oncology drug candidates. The following is a generalized protocol based on common methodologies described in the literature.
In Vivo Determination of Brain-to-Plasma Ratio in Mice
1. Animal Models:
-
Wild-type mice (e.g., FVB or C57BL/6) are commonly used to assess baseline brain penetration.
-
To investigate the role of efflux transporters at the BBB, genetically modified mice, such as Mdr1a/b-/- (P-gp knockout), Bcrp1-/- (BCRP knockout), or Mdr1a/b-/-Bcrp1-/- (dual knockout) mice, are often employed.[5][7]
2. Drug Administration:
-
The test compound (e.g., this compound or a comparator) is typically administered via oral gavage (p.o.) or intravenous (i.v.) injection.
-
The dosage and vehicle are determined based on prior pharmacokinetic and tolerability studies.
3. Sample Collection:
-
At predetermined time points following drug administration, cohorts of mice are euthanized.
-
Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Immediately following blood collection, the brain is perfused with ice-cold saline to remove intravascular blood.
-
The whole brain is then excised, weighed, and flash-frozen in liquid nitrogen, followed by storage at -80°C.
4. Sample Preparation:
-
Plasma: Proteins are precipitated from plasma samples by adding a solvent like acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Brain Tissue: The frozen brain is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate. Proteins are then precipitated from the homogenate using a solvent, and the supernatant is collected after centrifugation.
5. Bioanalysis:
-
The concentrations of the drug in the plasma and brain homogenate supernatants are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
A stable isotope-labeled internal standard is often used to ensure accuracy and precision.
6. Data Analysis:
-
The total brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the drug in the brain tissue (ng/g) by its concentration in the plasma (ng/mL).
-
For a more comprehensive understanding of brain exposure over time, the Area Under the Curve (AUC) for both brain and plasma concentrations is determined, and the Kp can be expressed as the ratio of AUCbrain to AUCplasma.
Visualizations
Caption: Workflow for determining the brain-to-plasma ratio in preclinical models.
Caption: this compound targets the BRAF kinase in the MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier—Towards a Mechanistic IVIVE-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 7. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Claturafenib's pERK Inhibition Reproducibility Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Claturafenib's performance in inhibiting phosphorylated Extracellular Signal-Regulated Kinase (pERK) across a variety of cancer cell lines, benchmarked against other BRAF and MEK inhibitors. The information presented is supported by experimental data to aid in the evaluation of this next-generation BRAF inhibitor for research and development purposes.
Comparative Analysis of pERK Inhibition
This compound (PF-07799933) is a potent, brain-penetrant, pan-mutant BRAF inhibitor.[1][2] It has demonstrated broad and potent inhibition of pERK across a panel of cancer cell lines harboring various BRAF mutations, including Class I (V600E), Class II, and Class III mutations, as well as those with acquired resistance mechanisms.[1][3]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for pERK inhibition by this compound and other relevant inhibitors in different cancer cell lines. This data highlights the reproducibility and potency of this compound in diverse genetic contexts.
| Cell Line | Cancer Type | BRAF Mutation Status | This compound (PF-07799933) pERK IC50 (nM) | Encorafenib pERK IC50 (nM) | Vemurafenib pERK IC50 (nM) | Binimetinib (MEK162) pERK IC50 (nM) |
| HT29 | Colorectal Cancer | BRAF V600E (Class I) | 1.6[2][3] | 3.4 - 58[1] | 25 - 350[4] | - |
| A375 | Melanoma | BRAF V600E (Class I) | 0.7 - 7[3] | 3.4 - 58[1] | ~13,217 (Resistant Line: 39,378)[5] | - |
| NCI-H1666 | Lung Adenocarcinoma | BRAF G466V (Class II) | 10 - 14[3] | 40 - 2,700[1] | - | - |
| NCI-H1755 | Lung Adenocarcinoma | BRAF N486_P490del (Indel) | 113 - 179[3] | 6.2 - 154[1] | - | - |
| SK-MEL-239 | Melanoma | BRAF G469A (Class II) | 10 - 14[3] | 40 - 2,700[1] | - | - |
| CHL-1 | Melanoma | BRAF D594G (Class III) | 0.8 - 7.8[3] | 308 - 990[1] | - | - |
| A375 + p61 | Melanoma | BRAF V600E + p61 splice variant (Acquired Resistance) | 59[3] | 322[1] | - | - |
| A375 + NRAS Q61K | Melanoma | BRAF V600E + NRAS Q61K (Acquired Resistance) | 16[3] | 172[1] | - | - |
| RKO | Colorectal Cancer | BRAF V600E (Class I) | - | - | 4,570 (for proliferation)[4] | - |
| SW1417 | Colorectal Cancer | BRAF V600E (Class I) | - | - | >10,000 (for proliferation)[4] | - |
| Various Cell Lines | - | - | - | - | - | 11[6] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to generate the data above, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on BRAF.
References
- 1. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Benchmarking Claturafenib's Safety Profile Against Other BRAF Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the development of BRAF inhibitors, offering substantial clinical benefits for patients with BRAF-mutant malignancies. As novel agents emerge, a comprehensive understanding of their safety profiles relative to established therapies is crucial for informing clinical development and therapeutic strategies. This guide provides a detailed comparison of the safety profile of the next-generation BRAF inhibitor, Claturafenib, with the established BRAF inhibitors Vemurafenib, Dabrafenib, and Encorafenib.
Introduction to BRAF Inhibitors
BRAF is a serine/threonine protein kinase that plays a critical role in the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth, proliferation, and survival. Mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the MAPK pathway, driving tumorigenesis in various cancers, including melanoma, non-small cell lung cancer, and colorectal cancer. BRAF inhibitors are a class of targeted therapies designed to block the activity of the mutant BRAF protein, thereby inhibiting downstream signaling and suppressing tumor growth.
This compound (PF-07799933) is a novel, orally active, pan-mutant BRAF inhibitor currently in early-phase clinical development. It is designed to target a wide range of BRAF mutations, including those that confer resistance to first and second-generation BRAF inhibitors. As of late 2025, this compound is being evaluated in a Phase 1 clinical trial (NCT05355701) to assess its safety, tolerability, and preliminary anti-tumor activity, both as a single agent and in combination with other targeted therapies. Due to the early stage of its clinical development, detailed and comprehensive safety data for this compound are not yet publicly available. This guide will present the available information and draw comparisons based on the known class effects of BRAF inhibitors and preliminary reports.
Vemurafenib (Zelboraf®) , Dabrafenib (Tafinlar®) , and Encorafenib (Braftovi®) are well-established BRAF inhibitors approved for the treatment of various BRAF V600-mutant cancers. Their safety profiles have been extensively characterized through numerous clinical trials and post-marketing surveillance.
Comparative Safety Profile: this compound vs. Other BRAF Inhibitors
Due to the limited public data on this compound's safety profile, a direct quantitative comparison is not yet possible. The following tables summarize the most common adverse reactions reported in the prescribing information for Vemurafenib, Dabrafenib, and Encorafenib. This information provides a benchmark against which the emerging safety data for this compound can be evaluated in the future.
Table 1: Common Adverse Reactions of Vemurafenib (as a single agent)
| Adverse Reaction | Frequency (All Grades) | Frequency (Grade 3-4) |
| Arthralgia | 51% | 5% |
| Rash | 49% | 6% |
| Alopecia | 46% | 0% |
| Fatigue | 41% | 5% |
| Photosensitivity reaction | 38% | 1% |
| Nausea | 36% | 2% |
| Pruritus | 26% | 1% |
| Skin papilloma | 23% | <1% |
| Headache | 22% | <1% |
| Decreased appetite | 19% | <1% |
| Diarrhea | 18% | <1% |
| Vomiting | 16% | <1% |
| Hyperkeratosis | 10% | <1% |
Data from ZELBORAF® (vemurafenib) prescribing information.[1][2][3]
Table 2: Common Adverse Reactions of Dabrafenib (as a single agent)
| Adverse Reaction | Frequency (All Grades) | Frequency (Grade 3-4) |
| Hyperkeratosis | 37% | 2% |
| Headache | 32% | <1% |
| Pyrexia | 28% | 2% |
| Arthralgia | 25% | 1% |
| Papilloma | 23% | <1% |
| Alopecia | 22% | N/A |
| Palmar-plantar erythrodysesthesia syndrome | 20% | 2% |
| Rash | 17% | <1% |
| Nausea | 16% | <1% |
| Diarrhea | 15% | <1% |
| Fatigue | 14% | <1% |
| Vomiting | 11% | <1% |
| Myalgia | 10% | <1% |
Data from TAFINLAR® (dabrafenib) prescribing information.[1][4][5][6][7][8][9]
Table 3: Common Adverse Reactions of Encorafenib (in combination with binimetinib)
| Adverse Reaction | Frequency (All Grades) | Frequency (Grade 3-4) |
| Fatigue | 43% | 3% |
| Nausea | 41% | 2% |
| Diarrhea | 36% | 2% |
| Vomiting | 30% | 2% |
| Abdominal pain | 28% | 2% |
| Arthralgia | 26% | 1% |
| Myalgia | 23% | 2% |
| Rash | 22% | 2% |
| Dizziness | 20% | <1% |
| Headache | 19% | <1% |
| Constipation | 18% | 0% |
| Pruritus | 13% | <1% |
| Pyrexia | 18% | 1% |
Data from BRAFTOVI® (encorafenib) prescribing information.[10][11][12][13]
Experimental Protocols for Safety Assessment
The safety and tolerability of BRAF inhibitors in clinical trials are rigorously evaluated based on a standardized methodology. The core of this methodology is the Common Terminology Criteria for Adverse Events (CTCAE) , developed by the National Cancer Institute (NCI). The CTCAE provides a comprehensive lexicon and a grading scale (from 1 to 5) for adverse events (AEs) encountered in oncology studies, ensuring consistent reporting and interpretation of safety data across different trials and therapies.[4][10][11]
Key aspects of the safety assessment protocol include:
-
AE Monitoring and Reporting: All AEs, regardless of their perceived relationship to the study drug, are recorded at each study visit. This includes clinical symptoms reported by the patient and findings from physical examinations, laboratory tests, and imaging assessments.
-
AE Grading: The severity of each AE is graded according to the CTCAE scale:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
-
Causality Assessment: The investigator assesses the relationship between the study drug and the occurrence of each AE (e.g., related, possibly related, not related).
-
Dose Modifications: The study protocol specifies rules for dose interruption, reduction, or discontinuation of the study drug based on the severity and type of AEs observed.
-
Laboratory Monitoring: Regular monitoring of hematology, clinical chemistry, and urinalysis is conducted to detect any drug-induced organ toxicity.
-
Specialized Assessments: Depending on the known or potential toxicities of the drug class, specialized assessments are often included. For BRAF inhibitors, this typically includes:
-
Dermatological examinations: To monitor for rashes, photosensitivity, and the development of secondary cutaneous malignancies like squamous cell carcinoma.[3]
-
Ophthalmological examinations: To assess for ocular toxicities such as uveitis.
-
Cardiovascular monitoring: Including electrocardiograms (ECGs) to monitor for QT prolongation and assessment of left ventricular ejection fraction (LVEF).[3]
-
Signaling Pathways and Experimental Workflows
MAPK Signaling Pathway
BRAF is a key component of the RAS-RAF-MEK-ERK, or MAPK, signaling pathway. The following diagram illustrates this pathway and the point of intervention for BRAF inhibitors.
Caption: Simplified MAPK signaling pathway and the mechanism of action of BRAF inhibitors.
Experimental Workflow for Safety Assessment in Clinical Trials
The following diagram outlines a typical workflow for the collection, assessment, and reporting of safety data in a clinical trial for a BRAF inhibitor.
Caption: General workflow for safety data assessment in a clinical trial.
Conclusion
The established BRAF inhibitors Vemurafenib, Dabrafenib, and Encorafenib have well-characterized safety profiles, with the most common adverse events including dermatologic, gastrointestinal, and constitutional symptoms. While a detailed safety profile for the novel pan-mutant BRAF inhibitor this compound is not yet available due to its early stage of clinical development, it is anticipated that it will share some class-specific toxicities with other BRAF inhibitors. The ongoing Phase 1 trial will be critical in defining the unique safety and tolerability of this compound. As more data emerges, direct comparisons will be essential to understand its therapeutic index and potential advantages over existing agents, particularly in the context of overcoming resistance. Researchers and clinicians should remain vigilant for forthcoming data from the clinical development program of this compound to fully assess its place in the evolving landscape of BRAF-targeted therapies.
References
- 1. Dabrafenib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. fepblue.org [fepblue.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. reference.medscape.com [reference.medscape.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. tga.gov.au [tga.gov.au]
- 9. dermnetnz.org [dermnetnz.org]
- 10. pfizermedical.com [pfizermedical.com]
- 11. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 12. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 13. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
Correlating In Vitro Potency with In Vivo Anti-Tumor Activity of Claturafenib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pan-mutant BRAF inhibitor, Claturafenib, focusing on the correlation between its in vitro half-maximal inhibitory concentration (IC50) values and its in vivo tumor regression efficacy. By presenting available preclinical data, this document aims to offer an objective perspective on this compound's performance, supported by detailed experimental methodologies.
Executive Summary
This compound (PF-07799933) is a potent, orally active inhibitor targeting a wide range of BRAF mutations. Preclinical data demonstrates a strong correlation between its low nanomolar IC50 values in inhibiting ERK phosphorylation (in vitro) and significant tumor growth inhibition in mouse xenograft models (in vivo). This guide will delve into the quantitative data supporting this relationship, compare its performance with other BRAF inhibitors, and provide detailed experimental protocols for key assays.
Data Presentation
In Vitro Potency of this compound
This compound has demonstrated broad activity against various classes of BRAF mutations, effectively inhibiting the downstream signaling pathway as measured by the phosphorylation of ERK (pERK). The IC50 values for pERK inhibition in different cell lines are summarized below.
| BRAF Mutant Class | Cell Line | IC50 (nM) for pERK Inhibition |
| Class I (V600E) | HT29 | 1.6[1][2] |
| Class I | Multiple Cell Lines | 0.7 - 7[2] |
| Class II | Multiple Cell Lines | 10 - 14[2] |
| Class III | Multiple Cell Lines | 0.8 - 7.8[2] |
| Indel Mutants | Multiple Cell Lines | 113 - 179[2] |
| Acquired BRAF p61 Splice Variant | Cell Line | 59[2] |
| Acquired NRASQ61K | Cell Line | 16[2] |
In Vivo Efficacy of this compound
In vivo studies in mouse xenograft models have confirmed the anti-tumor activity of this compound. While a direct quantitative correlation linking a range of IC50 values to specific percentages of tumor growth inhibition is not publicly available in a comprehensive dataset, the existing data shows significant efficacy.
| Xenograft Model | Dosing | Outcome |
| CTG-1441 PDX, CTG-0362 PDX, BxPC-3 | 30 mg/kg, p.o., once daily | Tumor Regressions[2] |
Comparative Efficacy of BRAF Inhibitors
To provide a broader context for this compound's performance, the following table compares its in vitro potency and in vivo efficacy with other well-established BRAF inhibitors, Vemurafenib and Encorafenib (B612206). It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor | Target | Representative IC50 (nM) | Representative In Vivo Model | In Vivo Outcome |
| This compound | Pan-mutant BRAF | 1.6 (HT29, pERK)[1][2] | Multiple PDX models | Tumor Regression at 30 mg/kg/day[2] |
| Vemurafenib | BRAF V600E | ~31 (A375, proliferation) | A375 xenograft | Tumor growth inhibition[3] |
| Encorafenib | BRAF V600E | <40 (melanoma cell lines, proliferation)[4] | A375 xenograft | Tumor growth inhibition at 5 mg/kg/BID[4] |
Experimental Protocols
In Vitro IC50 Determination: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation and determining its IC50 value.
Materials:
-
BRAF mutant cancer cell lines (e.g., HT29, A375)
-
Complete cell culture medium
-
This compound (or other BRAF inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7] During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
In Vitro IC50 Determination: pERK Inhibition (Western Blot)
This method directly measures the inhibition of the BRAF signaling pathway.
Materials:
-
BRAF mutant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
SDS-PAGE equipment and PVDF membranes
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a short period (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against the drug concentration to determine the IC50 for pathway inhibition.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
BRAF mutant cancer cell lines
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., 30 mg/kg, once daily) to the treatment group. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage. Statistical analysis is performed to determine the significance of the treatment effect.
Visualizations
Signaling Pathway of BRAF Inhibition
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on BRAF.
Experimental Workflow: In Vitro to In Vivo Correlation
Caption: Workflow for correlating in vitro IC50 values with in vivo tumor growth inhibition.
Logical Relationship: Performance Comparison
Caption: Logical framework for comparing this compound's performance against alternatives.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Claturafenib: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Claturafenib, an investigational kinase inhibitor, are critical for maintaining laboratory safety and environmental protection. While some supplier safety data sheets (SDS) may classify this compound as non-hazardous, its nature as a potent, biologically active compound necessitates a cautious approach to its disposal.
For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for investigational drugs like this compound is paramount. Due to its mechanism of action as a BRAF inhibitor with anticancer activity, it is prudent to handle and dispose of this compound as a hazardous chemical waste, regardless of its formal classification. This approach aligns with best practices for managing investigational compounds where long-term environmental and health effects may not be fully understood.
Immediate Safety and Handling Protocols
Before any disposal procedures begin, appropriate personal protective equipment (PPE) should be worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust particles.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key information related to the handling and disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Recommended: Hazardous Chemical Waste | Prudent Laboratory Practice |
| Solid Waste | Collect in a dedicated, labeled, leak-proof hazardous waste container. | General Laboratory Waste Guidelines |
| Liquid Waste (e.g., in DMSO) | Collect in a sealed, leak-proof, and chemically compatible hazardous waste container. Do not dispose down the drain. | General Laboratory Waste Guidelines |
| Contaminated Materials | Treat as hazardous waste (pipette tips, vials, gloves, etc.). | General Laboratory Waste Guidelines |
| Empty Containers | Triple rinse with a suitable solvent; collect the rinsate as hazardous waste. Deface the label before disposal in regular trash. | Vanderbilt University Waste Guidelines[1] |
| Spill Cleanup | Use absorbent material, collect as hazardous waste, and decontaminate the area. | General Laboratory Safety |
Step-by-Step Disposal Workflow
The proper disposal of this compound and associated contaminated materials is a multi-step process focused on containment and clear labeling to ensure safety and regulatory compliance.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the recommended procedures are based on established guidelines for the management of hazardous and investigational chemical waste in a laboratory setting. These include guidelines from environmental health and safety departments of various research institutions.[1][2]
Decontamination of Glassware: Reusable glassware that has come into contact with this compound should be decontaminated. A standard procedure involves soaking the glassware in a solvent capable of dissolving the compound (e.g., ethanol (B145695) or acetone) to remove any residue. This initial solvent rinse must be collected and disposed of as hazardous liquid waste. Following the initial rinse, the glassware should be washed thoroughly with soap and water.
Spill Management: In the event of a spill, the area should be secured. Wearing appropriate PPE, cover the spill with an absorbent, inert material. Carefully collect the absorbent material and any contaminated debris into a clearly labeled hazardous waste container. The spill area should then be decontaminated with a suitable solvent, and all cleaning materials must also be disposed of as hazardous waste.
By adhering to these conservative and safety-focused disposal procedures, laboratories can effectively manage the waste associated with this compound, ensuring the protection of personnel and the environment.
References
Essential Safety and Operational Guide for Handling Claturafenib
For Research Use Only. Not for human or veterinary use.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Claturafenib (also known as PF-07799933 or ARRY-440). Adherence to these guidelines is essential to ensure personal safety and the integrity of experiments involving this potent, orally active pan-mutant BRAF inhibitor.
Hazard Identification and Personal Protective Equipment (PPE)
While a safety data sheet for this compound has indicated it is not classified as a hazardous substance, it is prudent to handle it with a high degree of caution as a potent, biologically active small molecule.[1] A comprehensive approach to personal protective equipment is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[2][3] - Gloves: Two pairs of nitrile gloves (double-gloving) are recommended; change immediately upon contamination.[2][4] - Eye Protection: Chemical splash goggles for a complete seal around the eyes.[2] - Lab Coat: A dedicated, disposable or non-absorbent lab coat.[2] - Ventilation: All weighing and aliquoting must occur in a certified chemical fume hood or a powder containment hood.[2][4] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[2] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[2] - Lab Coat: Standard laboratory coat.[2] - Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[2] - Eye Protection: Safety glasses with side shields.[2][4] - Lab Coat: Standard laboratory coat.[2] - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] - Eye Protection: Chemical splash goggles.[2] - Lab Coat: Standard laboratory coat.[2] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe and effective use of this compound in a research setting.
Step 1: Receiving and Storage Upon receipt, immediately inspect the container for any signs of damage or leakage. Verify the compound identity and quantity against the order.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from MedChemExpress Safety Data Sheet.[1] |
Store this compound in a clearly labeled, designated, and secure location, away from incompatible materials.
Step 2: Preparation of Stock and Working Solutions All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation.[4]
-
Weighing: Use a precision balance within the fume hood. Handle the solid compound with care to minimize dust generation.
-
Solvent Addition: this compound is soluble in DMSO.[5] Slowly add the desired solvent to the vial containing the solid.
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.
Step 3: Experimental Use
-
Designated Area: Conduct all work with this compound in a designated and clearly marked area of the laboratory.
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.). If this is not feasible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]
Step 4: Disposal Plan All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][4]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with this compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[4]
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately and seek medical attention.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Promptly seek medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
This compound's Role in Signaling Pathways
This compound is an inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival. Mutations in BRAF can lead to constitutive activation of this pathway, driving cancer growth.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
